Product packaging for Licogliflozin(Cat. No.:CAS No. 1291094-73-9)

Licogliflozin

Cat. No.: B608569
CAS No.: 1291094-73-9
M. Wt: 416.5 g/mol
InChI Key: XFJAMQQAAMJFGB-ZQGJOIPISA-N
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Description

Licogliflozin (also known as LIK066) is a potent, dual inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2. It exhibits a more than 30-fold selectivity for SGLT2 inhibition in vitro, with half-maximal inhibitory concentration (IC50) values of 0.58 nM for SGLT2 and 20.6 nM for SGLT1 . Its dual mechanism of action inhibits glucose absorption in the gastrointestinal tract via SGLT1 and glucose reabsorption in the kidney via SGLT2, resulting in significant urinary and fecal calorie excretion . This makes it a valuable research tool for investigating energy balance and metabolic pathways. Research on this compound has primarily focused on metabolic conditions. Clinical studies have demonstrated its dose-dependent efficacy in reducing body weight and improving glycemic control in models of obesity and type 2 diabetes . It has also been investigated for its potential benefits in other areas, including heart failure, where it significantly reduced levels of NT-proBNP, a biomarker of cardiac wall stress , and non-alcoholic steatohepatitis (NASH) and Polycystic Ovary Syndrome (PCOS) . From a research perspective, this compound has favorable pharmacokinetic properties. It is classified as a BCS Class I compound, indicating high solubility and permeability, and it demonstrates rapid oral absorption in humans . Investigators should note that clinical development of this compound has been discontinued for business reasons . Consequently, it is not approved for therapeutic use, and its primary utility remains in preclinical and basic science research to elucidate the pathophysiological roles of SGLT1 and SGLT2. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O7 B608569 Licogliflozin CAS No. 1291094-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20-,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJAMQQAAMJFGB-ZQGJOIPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291094-73-9
Record name Licogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1291094739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licogliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LICOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57J06X6EI0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Chemical Synthesis of Licogliflozin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licogliflozin (LIK066) is a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2), which has been investigated for its therapeutic potential in managing obesity and type 2 diabetes.[1][2] By targeting both SGLT1 in the intestines and SGLT1/2 in the kidneys, this compound reduces intestinal glucose absorption and increases urinary glucose excretion, offering a dual mechanism for glycemic control and weight management.[3][4] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

The development of SGLT2 inhibitors marked a significant advancement in the treatment of type 2 diabetes by promoting urinary glucose excretion.[4][5] Building on this, the dual inhibition of both SGLT1 and SGLT2 presents a synergistic approach. SGLT1 is primarily responsible for glucose and galactose absorption in the small intestine, while SGLT2 handles the majority of glucose reabsorption in the kidneys.[3][4] The rationale behind dual inhibition is to simultaneously reduce caloric intake from the gut and enhance caloric loss through urine, thereby addressing both hyperglycemia and obesity.[3] this compound was developed as a potent dual inhibitor with this therapeutic strategy in mind.[3]

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting SGLT1 and SGLT2.[1]

  • SGLT2 Inhibition: In the proximal renal tubules, SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[5] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1][5]

  • SGLT1 Inhibition: SGLT1 is the primary transporter for the absorption of dietary glucose and galactose in the intestine.[3] Inhibition of intestinal SGLT1 by this compound reduces the absorption of these monosaccharides, contributing to a reduction in postprandial glucose excursions and overall caloric intake.[3][4] SGLT1 is also responsible for the reabsorption of the remaining 10% of filtered glucose in the kidneys, which is also blocked by this compound.[4]

The dual inhibition of SGLT1 and SGLT2 by this compound provides a comprehensive approach to managing metabolic disorders by impacting glucose homeostasis at two key sites.

Signaling Pathway of SGLT1/2 Inhibition

SGLT_Inhibition cluster_intestine Small Intestine cluster_kidney Kidney (Proximal Tubule) Dietary\nCarbohydrates Dietary Carbohydrates Glucose &\nGalactose Glucose & Galactose Dietary\nCarbohydrates->Glucose &\nGalactose Digestion Intestinal\nLumen Intestinal Lumen Enterocyte Enterocyte Intestinal\nLumen->Enterocyte SGLT1 Bloodstream_Int Bloodstream Enterocyte->Bloodstream_Int GLUT2 Reduced Glucose\nAbsorption Reduced Glucose Absorption Enterocyte->Reduced Glucose\nAbsorption Licogliflozin_Intestine This compound Licogliflozin_Intestine->Intestinal\nLumen Inhibits Bloodstream_Kid Bloodstream Glomerular\nFiltrate Glomerular Filtrate Bloodstream_Kid->Glomerular\nFiltrate Filtration Tubular\nLumen Tubular Lumen Tubular\nCell Tubular Cell Tubular\nLumen->Tubular\nCell SGLT2 (90%) SGLT1 (10%) Tubular\nCell->Bloodstream_Kid GLUT2 Increased Urinary\nGlucose Excretion Increased Urinary Glucose Excretion Tubular\nCell->Increased Urinary\nGlucose Excretion Licogliflozin_Kidney This compound Licogliflozin_Kidney->Tubular\nLumen Inhibits

Caption: Mechanism of this compound via SGLT1 and SGLT2 inhibition.

Chemical Synthesis

The chemical synthesis of this compound, an aryl C-glucoside, involves the formation of a stable carbon-carbon bond between the glucose moiety and the aglycone. A reported discovery route for the synthesis of this compound is outlined below.

Synthesis Pathway of this compound

Licogliflozin_Synthesis cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Glycosylation cluster_step4 Step 4: Reduction and Deprotection R1 5-bromo-2-iodobenzoyl chloride I1 Intermediate 1 (Friedel-Crafts Acylation Product) R1->I1 AlCl3, DCM 0 °C to RT, 12 h (88% yield) R2 1,4-benzodioxan R3 Gluconolactone I3 Intermediate 3 (Hemiacetal) R4 Triethylsilane (Et3SiH) I4 This compound (Final Product) R5 Boron trifluoride etherate (BF3·OEt2) I2 Intermediate 2 (C-Aryl Glucoside Precursor) I1->I2 4-ethylphenylboronic acid, Pd catalyst, base I2->I3 n-BuLi, THF -78 °C I3->I4 Et3SiH, BF3·OEt2 DCM, MeCN SGLT_Assay_Workflow start Start cell_culture Culture hSGLT1/2 expressing cells in 96-well plates start->cell_culture wash1 Wash cells with pre-assay buffer cell_culture->wash1 incubation Incubate with this compound (various concentrations) or vehicle wash1->incubation add_substrate Add radiolabeled or fluorescent glucose analog (e.g., 14C-AMG) incubation->add_substrate incubation2 Incubate for defined uptake period (e.g., 60 min) add_substrate->incubation2 terminate Terminate uptake by washing with ice-cold sodium-free buffer incubation2->terminate detection Cell lysis and detection (Scintillation or Fluorescence) terminate->detection analysis Calculate IC50 values detection->analysis end_node End analysis->end_node

References

The Impact of Licogliflozin on Intestinal Glucose and Galactose Absorption: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Licogliflozin is a potent dual inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2. Its mechanism of action extends beyond the renal glucose excretion mediated by SGLT2 inhibition to the direct inhibition of intestinal SGLT1, a key transporter responsible for the absorption of dietary glucose and galactose. This dual action positions this compound as a therapeutic agent with significant effects on postprandial glycemic control and overall energy balance. This technical guide provides an in-depth analysis of the available clinical data on the effects of this compound on glucose and, by extension, galactose absorption. It details the experimental methodologies employed in key studies and presents the quantitative outcomes in a structured format for ease of comparison. Furthermore, this document visualizes the core signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying mechanisms.

Mechanism of Action: Dual Inhibition of SGLT1 and SGLT2

This compound competitively inhibits both SGLT1 and SGLT2. SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1] By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering plasma glucose levels.

SGLT1 is predominantly found in the brush border membrane of the small intestine, where it mediates the active transport of glucose and galactose from the intestinal lumen into the enterocytes.[2] Inhibition of intestinal SGLT1 by this compound directly reduces the absorption of these monosaccharides, leading to a blunted postprandial glucose excursion and a reduction in caloric uptake.[3] This intestinal effect is also associated with an increase in the delivery of unabsorbed carbohydrates to the distal gut, which can influence incretin hormone secretion.[2]

cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Glucose Glucose SGLT1 SGLT1 Na+/Glucose Cotransporter Glucose->SGLT1 Absorption Galactose Galactose Galactose->SGLT1 Absorption Licogliflozin_intestinal This compound Licogliflozin_intestinal->SGLT1 Inhibition GLUT2 GLUT2 Glucose Transporter SGLT1->GLUT2 Intracellular Transport Absorbed_Glucose Glucose GLUT2->Absorbed_Glucose Transport

Diagram 1: Mechanism of this compound on Intestinal SGLT1. This diagram illustrates how this compound inhibits the SGLT1 transporter on the surface of enterocytes, thereby blocking the absorption of glucose and galactose from the intestinal lumen into the bloodstream.

Quantitative Effects on Glucose Absorption

Clinical studies have demonstrated a significant and dose-dependent effect of this compound on postprandial glucose levels, a direct consequence of reduced intestinal glucose absorption. The primary method for assessing this has been the oral glucose tolerance test (OGTT).

Data from Oral Glucose Tolerance Tests (OGTT)
Study PopulationThis compound DoseDuration of TreatmentKey Finding on Glucose AbsorptionCitation
Patients with Type 2 Diabetes300 mg (single dose)Single Dose93% reduction in incremental AUC0-4h of plasma glucose during an OGTT.[1]
Patients with Type 2 Diabetes300 mg (single dose)Single Dose48% maximal reduction in plasma glucose excursion following an OGTT.[4]
Obese Patients150 mg once daily12 weeks21% reduction in postprandial glucose excursion.[1]
Data from Continuous Glucose Monitoring (CGM)
Study PopulationThis compound DoseDuration of TreatmentKey Finding on Glucose LevelsCitation
Patients with Type 2 Diabetes15 mg once daily14 days26% reduction in 24-hour average glucose levels.[1]

Effects on Galactose Absorption

Experimental Protocols

A detailed understanding of the methodologies used in clinical trials is crucial for the interpretation of the presented data.

Oral Glucose Tolerance Test (OGTT) Protocol

The OGTT is a standardized procedure to assess the body's response to a glucose load. While specific details may vary between studies, a general protocol can be outlined.

start Patient Preparation (Overnight Fast) fasting_blood_draw Fasting Blood Sample (t=0 min) start->fasting_blood_draw glucose_admin Oral Administration of 75g Glucose Solution fasting_blood_draw->glucose_admin post_dose_blood_draws Serial Blood Sampling (e.g., 30, 60, 90, 120 min) glucose_admin->post_dose_blood_draws analysis Plasma Glucose and Insulin Analysis post_dose_blood_draws->analysis end Data Interpretation (AUC, Peak Concentration) analysis->end

Diagram 2: Generalized Oral Glucose Tolerance Test (OGTT) Workflow. This flowchart outlines the key steps in a typical OGTT used to assess the impact of this compound on glucose absorption.

Detailed Steps:

  • Patient Preparation: Participants are typically required to fast for at least 8 hours overnight prior to the test.[4]

  • Baseline Blood Sample: A fasting blood sample is collected to determine baseline glucose and insulin levels.[4]

  • Glucose Administration: A standard oral glucose load, typically 75 grams dissolved in water, is consumed by the participant.[5]

  • Post-Load Blood Sampling: Blood samples are collected at specific intervals after glucose ingestion. While the exact timing can vary, common time points include 30, 60, 90, and 120 minutes.[5] In some this compound studies, the incremental Area Under the Curve (AUC) was calculated over a 4-hour period.[1]

  • Biochemical Analysis: Plasma or serum from the collected blood samples is analyzed for glucose and insulin concentrations using standard laboratory techniques.

  • Data Analysis: The primary endpoint is often the change in the incremental AUC for plasma glucose, which represents the total glucose excursion above baseline. Reductions in this parameter indicate decreased glucose absorption.

Continuous Glucose Monitoring (CGM)

CGM provides a more comprehensive picture of glycemic control over an extended period.

Methodology:

  • Device Placement: A small sensor is inserted subcutaneously, typically in the abdomen or the back of the arm. This sensor measures interstitial glucose levels.

  • Data Collection: The sensor continuously records glucose readings at frequent intervals (e.g., every 5-15 minutes) for several days or weeks.[4]

  • Data Analysis: The collected data allows for the calculation of various glycemic metrics, including 24-hour average glucose, time in range, and glycemic variability. A reduction in the 24-hour average glucose is indicative of improved overall glycemic control, partly attributable to reduced glucose absorption.[1]

Signaling Pathways and Downstream Effects

The inhibition of intestinal SGLT1 by this compound has downstream effects on incretin hormone secretion. By increasing the delivery of unabsorbed glucose to the distal small intestine and colon, this compound can stimulate the release of glucagon-like peptide-1 (GLP-1) from L-cells.[2]

This compound This compound SGLT1_inhibition Intestinal SGLT1 Inhibition This compound->SGLT1_inhibition Reduced_Absorption Reduced Glucose & Galactose Absorption SGLT1_inhibition->Reduced_Absorption Increased_Distal_Glucose Increased Glucose Delivery to Distal Gut Reduced_Absorption->Increased_Distal_Glucose Reduced_Caloric_Intake Reduced Caloric Intake Reduced_Absorption->Reduced_Caloric_Intake GLP1_Secretion Increased GLP-1 Secretion Increased_Distal_Glucose->GLP1_Secretion Glycemic_Control Improved Glycemic Control GLP1_Secretion->Glycemic_Control

Diagram 3: Downstream Effects of Intestinal SGLT1 Inhibition by this compound. This diagram shows the cascade of events following SGLT1 inhibition, leading to both direct effects on absorption and indirect effects on incretin secretion.

Conclusion

This compound, through its dual SGLT1/SGLT2 inhibitory action, presents a multifaceted approach to glycemic control and weight management. The inhibition of intestinal SGLT1 leads to a clinically significant reduction in glucose absorption, as evidenced by data from oral glucose tolerance tests and continuous glucose monitoring. While direct quantitative data on the inhibition of galactose absorption in humans is currently lacking, the known function of SGLT1 strongly suggests a parallel effect. The methodologies employed in clinical trials, primarily OGTTs and CGM, provide robust evidence for the pharmacodynamic effects of this compound on postprandial hyperglycemia. Further research specifically quantifying the impact on galactose absorption would provide a more complete understanding of its intestinal effects. The downstream modulation of incretin pathways further underscores the complex and beneficial metabolic consequences of SGLT1 inhibition. This technical guide summarizes the current state of knowledge, providing a valuable resource for researchers and professionals in the field of metabolic drug development.

References

Preclinical Research on Licogliflozin for Obesity and Weight Loss: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Publicly available preclinical research detailing in vivo animal studies specifically for licogliflozin is limited. Therefore, this guide will establish the mechanism of action of this compound as a dual sodium-glucose cotransporter 1 and 2 (SGLT1/2) inhibitor and will present representative preclinical data and experimental protocols from studies on other SGLT inhibitors, such as sotagliflozin (a dual SGLT1/2 inhibitor) and empagliflozin (a selective SGLT2 inhibitor), to illustrate the expected preclinical findings for this class of drugs in the context of obesity and weight loss.

Introduction to this compound and its Mechanism of Action

This compound is a potent, orally active dual inhibitor of SGLT1 and SGLT2.[1] This dual-inhibition mechanism is central to its therapeutic potential in managing obesity. SGLT2 is primarily responsible for the reabsorption of glucose in the kidneys, and its inhibition leads to caloric loss through urinary glucose excretion.[2][3] SGLT1 is predominantly found in the small intestine, where it mediates the absorption of glucose and galactose.[1] Inhibition of intestinal SGLT1 reduces calorie uptake from carbohydrates and has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play a role in appetite suppression and glucose homeostasis.[1][4] The combined inhibition of SGLT1 and SGLT2 is hypothesized to induce weight loss through complementary mechanisms: reduced caloric absorption from the gut and increased caloric excretion through the urine.

Preclinical Data on SGLT Inhibition in Obesity Animal Models

The following tables summarize quantitative data from preclinical studies on SGLT inhibitors in diet-induced obese (DIO) animal models. These data are representative of the expected effects of a dual SGLT1/2 inhibitor like this compound.

Table 1: Effects of SGLT Inhibition on Body Weight and Fat Mass in Diet-Induced Obese Mice

CompoundAnimal ModelDietDosageDurationChange in Body WeightChange in Fat MassReference
SotagliflozinC57BL/6J MiceHigh-Fat Diet (HFD)Not specified12 weeksNo significant change vs. HFD controlNo significant change vs. HFD control[5]
EmpagliflozinC57BL/6J MiceWestern Diet (WD)Supplemented in diet10 weeksPrevented weight gain vs. WD controlSignificantly smaller adipose tissue depots vs. WD control[6]
DapagliflozinC57BL/6J MiceHigh-Fat Diet (HFD)1 mg/kg/day4 weeksNo significant change vs. HFD controlReduced increase in fat mass vs. HFD control[3]
TofogliflozinDIO RatsHigh-Fat Diet (HFD)Mixed in diet9 weeksAttenuated body weight gainDecreased body fat mass[7]

Table 2: Metabolic Effects of SGLT Inhibition in Diet-Induced Obese Animal Models

CompoundAnimal ModelDietKey Metabolic FindingsReference
SotagliflozinHigh-Fat Diet Fed MiceHFDReduced hepatic triglycerides and cholesterol[8]
EmpagliflozinWestern Diet Fed MiceWDPrevented hyperglycemia and hyperinsulinemia; Prevented hepatic steatosis[6]
DapagliflozinHigh-Fat Diet Fed MiceHFDEnhanced fat utilization and browning of adipose tissue[3]
TofogliflozinDIO RatsHFDIncreased fatty acid oxidation; Decreased plasma triglycerides[7]

Experimental Protocols for Preclinical Obesity Studies

Below is a representative experimental protocol for evaluating the efficacy of an SGLT inhibitor in a diet-induced obesity mouse model, based on methodologies from published studies.[3][6]

3.1. Animal Model and Diet-Induced Obesity

  • Species and Strain: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and hepatic steatosis when fed a high-fat diet.[6][9]

  • Acclimatization: Mice are typically acclimated for at least one week upon arrival, with ad libitum access to standard chow and water.

  • Induction of Obesity: Following acclimatization, mice are switched to a high-fat diet (HFD), often containing 60% of calories from fat, for a period of 8-12 weeks to induce an obese phenotype.[5][9] A control group is maintained on a standard or control diet.

3.2. Drug Formulation and Administration

  • Formulation: The SGLT inhibitor is typically formulated in a vehicle such as 0.5% carboxymethylcellulose.

  • Administration: The compound can be administered via oral gavage once daily or mixed directly into the diet.[3][7] A vehicle control group receives the formulation without the active compound.

3.3. In-Life Measurements

  • Body Weight and Food/Water Intake: Body weight and food and water consumption are measured regularly (e.g., daily or weekly).

  • Metabolic Monitoring: Towards the end of the study, mice may be housed in metabolic cages to measure parameters such as oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.

  • Glucose Tolerance Tests: An oral glucose tolerance test (OGTT) or an intraperitoneal glucose tolerance test (IPGTT) is often performed to assess glucose homeostasis.

3.4. Terminal Procedures and Analyses

  • Blood Collection: At the end of the study, blood is collected for the analysis of plasma glucose, insulin, lipids (triglycerides, cholesterol), and other relevant biomarkers.

  • Tissue Collection and Analysis: Key tissues such as the liver, adipose tissue (e.g., epididymal, subcutaneous), and muscle are collected, weighed, and processed for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., markers of lipogenesis, fatty acid oxidation, and inflammation). Body composition (fat mass, lean mass) can be determined by techniques like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI).[6]

Visualizations: Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of Dual SGLT1/2 Inhibition

G cluster_gut Small Intestine cluster_kidney Kidney (Proximal Tubule) SGLT1_gut SGLT1 glp1_pyy GLP-1 & PYY Secretion SGLT1_gut->glp1_pyy Inhibition leads to increased secretion glucose_gut Dietary Glucose & Galactose glucose_gut->SGLT1_gut Absorption appetite Appetite glp1_pyy->appetite Suppression caloric_intake Reduced Caloric Intake appetite->caloric_intake weight_loss Weight Loss caloric_intake->weight_loss SGLT2_kidney SGLT2 uge Urinary Glucose Excretion (UGE) SGLT2_kidney->uge Inhibition SGLT1_kidney SGLT1 SGLT1_kidney->uge Inhibition glucose_reabsorption Glucose Reabsorption glucose_reabsorption->SGLT2_kidney glucose_reabsorption->SGLT1_kidney uge->weight_loss This compound This compound This compound->SGLT1_gut Inhibits This compound->SGLT2_kidney Inhibits This compound->SGLT1_kidney Inhibits

Caption: Proposed mechanism of weight loss by this compound.

4.2. Experimental Workflow for a Preclinical Obesity Study

G start Start: Acclimatization (1 week) dio_induction Diet-Induced Obesity (HFD for 8-12 weeks) start->dio_induction randomization Randomization into Treatment Groups dio_induction->randomization treatment Daily Dosing (e.g., 4-12 weeks) - Vehicle - this compound (Dose 1) - this compound (Dose 2) randomization->treatment monitoring In-Life Monitoring: - Body Weight - Food/Water Intake - Glucose Tolerance treatment->monitoring end End of Study: Terminal Procedures monitoring->end analysis Analysis: - Plasma Biomarkers - Tissue Histology - Gene Expression end->analysis G dual_inhibition Dual SGLT1/2 Inhibition (this compound) gut_effects Intestinal SGLT1 Inhibition dual_inhibition->gut_effects kidney_effects Renal SGLT1/2 Inhibition dual_inhibition->kidney_effects reduced_glucose_absorption Reduced Glucose/ Galactose Absorption gut_effects->reduced_glucose_absorption increased_incretins Increased GLP-1/PYY gut_effects->increased_incretins increased_uge Increased Urinary Glucose Excretion kidney_effects->increased_uge caloric_loss_gut Caloric Loss (Gut) reduced_glucose_absorption->caloric_loss_gut reduced_appetite Reduced Appetite increased_incretins->reduced_appetite caloric_loss_urine Caloric Loss (Urine) increased_uge->caloric_loss_urine weight_loss Body Weight Reduction caloric_loss_gut->weight_loss reduced_appetite->weight_loss caloric_loss_urine->weight_loss improved_metabolism Improved Metabolic Parameters weight_loss->improved_metabolism

References

The Role of Licogliflozin in Ameliorating Insulin Resistance in Polycystic Ovary Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycystic Ovary Syndrome (PCOS) is a prevalent endocrine disorder in women of reproductive age, frequently characterized by insulin resistance and compensatory hyperinsulinemia, which are key drivers of its metabolic and reproductive pathologies, including hyperandrogenism. This technical guide delves into the emerging role of licogliflozin, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2), in addressing insulin resistance in PCOS. Through a detailed examination of a pivotal phase 2 clinical trial, this document outlines the mechanism of action, experimental protocols, and quantitative outcomes associated with this compound treatment in this patient population. The guide aims to provide a comprehensive resource for researchers and drug development professionals exploring novel therapeutic avenues for PCOS.

Introduction: Insulin Resistance in PCOS and the Rationale for SGLT Inhibition

Insulin resistance in PCOS is a multifaceted phenomenon that exacerbates the syndrome's hyperandrogenic phenotype. Elevated insulin levels stimulate ovarian theca cells to produce androgens and decrease the hepatic synthesis of sex hormone-binding globulin (SHBG), thereby increasing the bioavailability of free androgens. Traditional insulin-sensitizing agents have shown some efficacy, but the development of SGLT inhibitors offers a novel, insulin-independent mechanism to improve glycemic control and, consequently, reduce hyperinsulinemia.

This compound, by inhibiting both SGLT1 in the gastrointestinal tract and SGLT2 in the renal tubules, reduces glucose absorption from the gut and reabsorption from the kidneys, respectively. This dual inhibition leads to a reduction in postprandial glucose and insulin excursions, making it a promising therapeutic candidate for the management of insulin resistance in PCOS.

Mechanism of Action of this compound in the Context of PCOS

The primary mechanism of this compound's action is the inhibition of SGLT1 and SGLT2. SGLT2 is responsible for the majority (approximately 90%) of glucose reabsorption in the kidneys, while SGLT1 is the primary transporter for glucose and galactose absorption in the small intestine and is also responsible for the reabsorption of the remaining glucose in the kidneys. By blocking these transporters, this compound induces glycosuria and reduces intestinal glucose uptake, leading to lower plasma glucose levels. This, in turn, lessens the stimulus for insulin secretion from pancreatic β-cells, thereby ameliorating the hyperinsulinemic state characteristic of PCOS. The reduction in circulating insulin is hypothesized to decrease the stimulation of ovarian androgen production, a key pathological feature of PCOS.

Signaling Pathway: Hypothesized Mechanism of this compound in Ameliorating Hyperandrogenism in PCOS

cluster_gut_kidney Gut & Kidney cluster_pancreas_ovary Pancreas & Ovary This compound This compound SGLT1 SGLT1 This compound->SGLT1 inhibits SGLT2 SGLT2 This compound->SGLT2 inhibits Glucose_Absorption Intestinal Glucose Absorption SGLT1->Glucose_Absorption mediates Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption mediates Plasma_Glucose Lowered Plasma Glucose Glucose_Absorption->Plasma_Glucose Glucose_Reabsorption->Plasma_Glucose Pancreatic_Beta_Cells Pancreatic β-Cells Plasma_Glucose->Pancreatic_Beta_Cells reduced stimulus Insulin_Secretion Reduced Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Theca_Cells Ovarian Theca Cells Insulin_Secretion->Theca_Cells reduced stimulation Androgen_Production Reduced Androgen Production Theca_Cells->Androgen_Production

Caption: Hypothesized mechanism of this compound in PCOS.

Key Clinical Trial Evidence: A Phase 2 Study

A significant body of evidence for the role of this compound in PCOS comes from a randomized, double-blind, placebo-controlled, multicenter, phase 2 trial conducted by Tan et al. (2021).

Experimental Protocol

Study Design:

  • Type: Randomized, placebo-controlled, double-blind, multicenter, phase 2 trial.

  • Participants: 29 women with PCOS (phenotype A or B according to Rotterdam criteria), who were overweight or obese and insulin-resistant.

  • Intervention: Participants were randomized in a 1:1 ratio to receive either this compound 50 mg or a matching placebo three times a day (TID) for 14 days before meals.

  • Assessments: Efficacy and safety evaluations were performed on days 8, 15, and 22.

Inclusion Criteria:

  • Fulfillment of Rotterdam criteria for PCOS (phenotype A or B).

  • Overweight or obese.

  • Considered insulin resistant.

Primary and Secondary Endpoints:

  • Primary Endpoint: Effect on the geometric mean of serial free testosterone (FT) samples.

  • Secondary Endpoints: Parameters of insulin resistance, including total testosterone, androstenedione (A4), dehydroepiandrosterone (DHEA), dehydroepiandrosterone sulfate (DHEAS), and SHBG.

Methodologies:

  • Mixed Meal Tolerance Test (MMTT): At baseline and on day 15, a mixed meal test was performed. Fasting serial blood samples for glucose, FT, total testosterone, A4, DHEAS, and DHEA were collected in the morning, followed by the test meal with serial postprandial blood sampling over a 4-hour period.

  • Hormone and Metabolite Analysis: While the specific assays are not detailed in the provided search results, standard practice for such clinical trials involves highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for steroid hormone analysis to ensure accuracy.

Experimental Workflow

Screening Screening of PCOS Patients (Rotterdam Criteria) Baseline Baseline Assessment (Day 1) - MMTT - Blood Sampling Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Licogliflozin_Group This compound 50mg TID (14 days) Randomization->Licogliflozin_Group Placebo_Group Placebo TID (14 days) Randomization->Placebo_Group Day8_Check Safety & Compliance Check (Day 8) Licogliflozin_Group->Day8_Check Day15_Assessment End of Treatment Assessment (Day 15) - MMTT - Blood Sampling Licogliflozin_Group->Day15_Assessment Placebo_Group->Day15_Assessment Day22_Followup Follow-up (Day 22) Day15_Assessment->Day22_Followup

Unraveling the Molecular Reach of Licogliflozin: An In-Depth Analysis Beyond SGLT1/2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature reveals that the pharmacological effects of licogliflozin, a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2), are predominantly driven by its on-target activity. To date, no direct molecular targets of this compound beyond SGLT1 and SGLT2 have been identified in publicly accessible research. The significant systemic effects of the drug, including notable changes in gut hormone levels, are understood to be downstream consequences of SGLT1 inhibition in the gastrointestinal tract, rather than interactions with other specific molecular targets.

This technical guide provides a detailed examination of the indirect molecular mechanisms influenced by this compound, focusing on the signaling pathways of key incretin and gut hormones. This information is crucial for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's complete pharmacological profile.

Core Mechanism of Action: SGLT1 and SGLT2 Inhibition

This compound's primary mechanism of action is the competitive inhibition of SGLT1 and SGLT2. SGLT2 inhibition in the proximal tubules of the kidneys leads to decreased renal glucose reabsorption and subsequent glucosuria.[1] SGLT1, found in the small intestine and to a lesser extent in the kidneys, is responsible for the absorption of glucose and galactose.[2][3] Inhibition of intestinal SGLT1 by this compound reduces and delays carbohydrate absorption.[3] This action is central to the observed gastrointestinal side effects, such as diarrhea, and the significant alterations in gut hormone signaling.[1][4]

Indirect Effects on Gut Hormone Signaling Pathways

The most significant systemic effects of this compound, beyond glycemic control and weight loss, are the modulation of several key gut hormones. These changes are not due to direct binding of this compound to the hormone receptors but are a consequence of the altered nutrient flow in the intestine caused by SGLT1 inhibition.

A key clinical study demonstrated that treatment with this compound (15 mg once daily for 14 days) in patients with type 2 diabetes resulted in significant changes in post-oral glucose tolerance test (OGTT) levels of total glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and glucose-dependent insulinotropic polypeptide (GIP).[4]

Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY)

This compound treatment leads to a significant increase in the secretion of GLP-1 and PYY.[4] The accepted mechanism for this is the increased delivery of unabsorbed glucose to the distal small intestine, where it is fermented by the gut microbiota into short-chain fatty acids (SCFAs).[2] SCFAs then stimulate the intestinal L-cells to secrete GLP-1 and PYY.[2]

dot

Figure 1: Proposed Indirect Signaling Pathway of this compound on GLP-1 and PYY Secretion cluster_proximal_gut Proximal Small Intestine cluster_distal_gut Distal Small Intestine This compound This compound SGLT1 SGLT1 This compound->SGLT1 Inhibits Increased_Glucose Increased Luminal Glucose Glucose_Absorption Glucose Absorption SGLT1->Glucose_Absorption Mediates Gut_Microbiota Gut Microbiota Increased_Glucose->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) Gut_Microbiota->SCFAs Produces L_Cells L-Cells SCFAs->L_Cells Stimulates GLP1_PYY_Secretion GLP-1 & PYY Secretion L_Cells->GLP1_PYY_Secretion Induces Figure 2: General Experimental Workflow for Incretin Hormone Assessment Patient_Recruitment Patient Recruitment (e.g., T2DM) Randomization Randomization Patient_Recruitment->Randomization Treatment_Period Treatment Period (e.g., 14 days) Randomization->Treatment_Period OGTT Oral Glucose Tolerance Test (OGTT) Treatment_Period->OGTT Blood_Sampling Serial Blood Sampling OGTT->Blood_Sampling Hormone_Assay Hormone Immunoassay (e.g., ELISA) Blood_Sampling->Hormone_Assay Data_Analysis Statistical Analysis Hormone_Assay->Data_Analysis

References

In Vitro Characterization of Licogliflozin's Inhibitory Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of licogliflozin, a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). The document outlines the core inhibitory activities, details relevant experimental methodologies, and presents key data in a structured format for scientific professionals in the field of drug development.

Core Inhibitory Activity of this compound

This compound is a potent dual inhibitor of both SGLT1 and SGLT2. In vitro studies have demonstrated its high affinity for these transporters, with a notable selectivity for SGLT2.[1] This dual inhibition is central to its mechanism of action, impacting glucose absorption in both the intestines (via SGLT1) and the kidneys (via SGLT2).

Quantitative Inhibitory Potency

The half-maximal inhibitory concentrations (IC50) of this compound against human SGLT1 and SGLT2 have been determined in vitro. These values quantify the concentration of this compound required to inhibit 50% of the transporter activity.

TargetIC50 (nM)Selectivity (SGLT1/SGLT2)
Human SGLT120.6[1]~35-fold
Human SGLT20.58[1]

Experimental Protocols for In Vitro Characterization

The following sections describe the standard methodologies employed to characterize the inhibitory activity of SGLT inhibitors like this compound in a preclinical setting. While the precise details of the studies that generated the this compound-specific data are not publicly available, these protocols represent the current standards in the field.

SGLT1 and SGLT2 Inhibition Assay

The inhibitory potency of this compound on SGLT1 and SGLT2 is typically determined using a cell-based glucose uptake assay.

Objective: To measure the concentration-dependent inhibition of SGLT1- and SGLT2-mediated glucose transport by this compound.

General Methodology:

  • Cell Line Preparation: Human Embryonic Kidney 293 (HEK293) cells are stably transfected with plasmids encoding either human SGLT1 or human SGLT2. These cells will overexpress the respective transporter on their surface.

  • Cell Culture: The transfected cells are cultured in appropriate media until they form a confluent monolayer in multi-well plates.

  • Inhibitor Incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period.

  • Substrate Addition: A radiolabeled or fluorescent glucose analog, such as ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]-AMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the wells. This analog is a substrate for SGLT transporters.

  • Uptake and Termination: The cells are incubated with the substrate for a specific time to allow for transporter-mediated uptake. The uptake process is then terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular substrate.

  • Quantification:

    • For radiolabeled substrates, the cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • For fluorescent substrates, the intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The amount of substrate uptake at each this compound concentration is normalized to the uptake in control cells (no inhibitor). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_prep Cell Preparation cluster_assay Assay Workflow HEK293_Cells HEK293 Cells Transfection Stable Transfection (hSGLT1 or hSGLT2) HEK293_Cells->Transfection Culture Cell Culture (Confluent Monolayer) Transfection->Culture Pre_incubation Pre-incubation with This compound Culture->Pre_incubation Substrate_Addition Addition of Radiolabeled/ Fluorescent Glucose Analog Pre_incubation->Substrate_Addition Uptake Substrate Uptake Substrate_Addition->Uptake Wash Wash to Terminate Uptake->Wash Quantification Quantification (Scintillation/Fluorescence) Wash->Quantification IC50_Calculation IC50 Calculation Quantification->IC50_Calculation Data Analysis

SGLT Inhibition Assay Workflow

Binding Kinetics (Ki and Kd) Determination

While specific Ki (inhibition constant) and Kd (dissociation constant) values for this compound are not publicly available, these parameters are crucial for a detailed understanding of the inhibitor-transporter interaction. They are typically determined through kinetic studies.

Objective: To determine the mode of inhibition and the binding affinity of this compound for SGLT1 and SGLT2.

General Methodology for Ki Determination:

  • Assay Setup: A competitive binding assay is performed using the transfected cell lines as described above.

  • Variable Substrate Concentration: The assay is conducted with multiple fixed concentrations of this compound and a range of concentrations of the radiolabeled substrate.

  • Data Analysis: The initial rates of substrate uptake are measured at each substrate and inhibitor concentration. The data is then plotted on a Lineweaver-Burk or Michaelis-Menten plot. The mode of inhibition (e.g., competitive, non-competitive) can be determined from the changes in Vmax and Km. The Ki value is then calculated from these kinetic parameters. For a competitive inhibitor, the relationship is given by: Km_app = Km * (1 + [I]/Ki), where Km_app is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

G Start SGLT Inhibition Assay with Varying Substrate and Inhibitor Concentrations Measure_Rates Measure Initial Rates of Substrate Uptake Start->Measure_Rates Plot_Data Plot Data (e.g., Lineweaver-Burk) Measure_Rates->Plot_Data Determine_Mode Determine Mode of Inhibition (Competitive, Non-competitive, etc.) Plot_Data->Determine_Mode Calculate_Ki Calculate Ki Value Determine_Mode->Calculate_Ki

Ki Determination Workflow

Off-Target Activity Screening

To assess the selectivity of a drug candidate, it is essential to screen it against a panel of other relevant biological targets. For a molecule like this compound, this would typically include a broad range of kinases and other transporters.

Objective: To evaluate the potential for off-target interactions of this compound.

General Methodology:

  • Target Panels: this compound would be tested against a large panel of purified kinases and cell lines expressing various other transporters.

  • Assay Formats:

    • Kinase Assays: Typically involve incubating the kinase, a substrate, and ATP with the test compound. The amount of phosphorylated substrate or ADP produced is then quantified.

    • Transporter Assays: Similar to the SGLT inhibition assay, using specific substrates for each transporter.

  • Data Analysis: The percent inhibition at a high concentration of this compound is determined. For any significant "hits," a full dose-response curve is generated to determine the IC50 value.

Signaling Pathways and Downstream Effects

The primary in vitro action of this compound is the direct inhibition of SGLT1 and SGLT2. The downstream signaling effects are largely a consequence of this inhibition in a physiological context. For instance, the inhibition of SGLT1 in intestinal L-cells is known to modulate the secretion of incretin hormones.

Incretin Hormone Secretion

Inhibition of SGLT1 in the gut leads to an increased concentration of glucose in the intestinal lumen. This can stimulate L-cells to secrete glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), and K-cells to modulate the secretion of glucose-dependent insulinotropic polypeptide (GIP). While this is an in vivo effect, it can be modeled in vitro using primary intestinal cell cultures or specific enteroendocrine cell lines (e.g., STC-1, GLUTag).

G This compound This compound SGLT1_Inhibition SGLT1 Inhibition (Intestinal L-cell) This compound->SGLT1_Inhibition Glucose_Lumen Increased Luminal Glucose SGLT1_Inhibition->Glucose_Lumen GLP1_PYY_Secretion Increased GLP-1 and PYY Secretion Glucose_Lumen->GLP1_PYY_Secretion

Incretin Modulation Pathway

Summary and Conclusion

This compound is a potent dual inhibitor of SGLT1 and SGLT2 with a significant in vitro selectivity for SGLT2. Its inhibitory activity can be thoroughly characterized using cell-based glucose uptake assays. While detailed binding kinetics and a comprehensive off-target profile for this compound are not publicly available, the standard methodologies for these assessments are well-established. The primary downstream signaling effects of this compound observed in vivo, such as the modulation of incretin hormones, are a direct consequence of its potent in vitro inhibition of SGLT1. This in-depth in vitro characterization is fundamental to understanding the pharmacological profile of this compound and its therapeutic potential.

References

Methodological & Application

Preparation of Licogliflozin Stock Solutions for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Licogliflozin (CAS: 1291094-73-9) is a potent and selective dual inhibitor of sodium-glucose co-transporter 1 (SGLT1) and sodium-glucose co-transporter 2 (SGLT2).[1][2] SGLT1 is primarily responsible for glucose absorption in the gastrointestinal tract, while SGLT2 is the main transporter for glucose reabsorption in the kidneys.[3] By inhibiting both transporters, this compound has been investigated for its potential therapeutic effects in conditions such as obesity and type 2 diabetes.[4][5] This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo research settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.

PropertyValueReference
Molecular Weight 416.46 g/mol [2]
CAS Number 1291094-73-9[6]
Appearance White to off-white solid[7]
Solubility
      DMSO100 mg/mL (240.12 mM) with ultrasound[7]
      Water2 mg/mL (4.80 mM) with ultrasound[7]
      EthanolSoluble[8]
      DimethylformamideSoluble[8]
      PBS (pH 7.2)10 mg/mL (24.01 mM) with ultrasound and warming to 60°C[7]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 416.46 g/mol = 4.1646 mg

  • Weighing:

    • Carefully weigh out approximately 4.17 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C may also be applied if necessary.

  • Sterilization (Optional):

    • For cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step should be performed in a laminar flow hood to maintain sterility.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][7]

Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution to prepare working solutions in a cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Determine the final desired concentration of this compound for your experiment.

  • Perform a serial dilution of the 10 mM DMSO stock solution in the cell culture medium to achieve the final concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Mix thoroughly by gentle pipetting or vortexing.

  • Use the freshly prepared working solution for your cell-based assays.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation of 10 mM this compound Stock in DMSO cluster_1 Preparation of Working Solution Calculate Mass Calculate Mass Weigh this compound Weigh this compound Calculate Mass->Weigh this compound 4.17 mg for 1 mL Add DMSO Add DMSO Weigh this compound->Add DMSO 1 mL Vortex & Sonicate Vortex & Sonicate Add DMSO->Vortex & Sonicate Filter Sterilize (Optional) Filter Sterilize (Optional) Vortex & Sonicate->Filter Sterilize (Optional) 0.22 µm filter Aliquot & Store Aliquot & Store (-20°C or -80°C) Filter Sterilize (Optional)->Aliquot & Store 10 mM Stock 10 mM Stock Aliquot & Store->10 mM Stock Serial Dilution Serial Dilution 10 mM Stock->Serial Dilution Cell Culture Medium Cell Culture Medium Cell Culture Medium->Serial Dilution Final Working Solution Final Working Solution Serial Dilution->Final Working Solution e.g., 10 µM

Caption: Workflow for preparing this compound stock and working solutions.

Simplified Signaling Pathway of SGLT1/2 Inhibition

G cluster_lumen Apical Membrane (Lumen) cluster_cell Epithelial Cell (Kidney/Intestine) cluster_interstitium Basolateral Membrane (Blood) Glucose_Lumen Glucose SGLT1_2 SGLT1 / SGLT2 Glucose_Lumen->SGLT1_2 Na_Lumen Na+ Na_Lumen->SGLT1_2 Glucose_Cell Glucose SGLT1_2->Glucose_Cell Na_Cell Na+ SGLT1_2->Na_Cell GLUT GLUT Glucose_Cell->GLUT Facilitated Diffusion NaK_Pump Na+/K+ ATPase Na_Cell->NaK_Pump Glucose_Blood Glucose GLUT->Glucose_Blood Facilitated Diffusion Na_Blood Na+ Na_Blood->NaK_Pump K_Blood K+ K_Blood->NaK_Pump This compound This compound This compound->SGLT1_2 Inhibition

Caption: Mechanism of this compound action via SGLT1/2 inhibition.

References

Application of Licogliflozin in the Study of Intestinal Glucose Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licogliflozin is a potent dual inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.[1][2] SGLT1 is the primary transporter responsible for glucose and galactose absorption in the small intestine, while SGLT2 is predominantly responsible for glucose reabsorption in the kidneys.[1] By inhibiting SGLT1, this compound directly reduces the intestinal absorption of dietary glucose, making it a valuable tool for studying the mechanisms of intestinal glucose transport and its role in metabolic diseases.[1][3] These application notes provide an overview of this compound's characteristics and detailed protocols for its use in both in vitro and in vivo models of intestinal glucose transport.

Mechanism of Action

This compound competitively inhibits SGLT1 at the apical membrane of enterocytes, preventing the sodium-dependent uptake of glucose from the intestinal lumen. This leads to a reduction in postprandial glucose excursion and has downstream effects on incretin hormone secretion, such as glucagon-like peptide-1 (GLP-1).[2][3]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects observed in clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Selectivity
SGLT120.6>30-fold for SGLT2
SGLT20.58
Data sourced from a 2020 study published in Obesity (Silver Spring).[1]

Table 2: Effects of this compound on Glucose Metabolism and Body Weight in Clinical Trials

ParameterDosageDurationResult
Body Weight150 mg once daily12 weeks5.7% average reduction vs. placebo[4]
50 mg twice daily24 weeks3.83% mean adjusted percent change from baseline[1]
150 mg once daily24 weeks3.73% mean adjusted percent change from baseline[1]
Postprandial Glucose Excursion300 mg single dose-48% maximal reduction following an OGTT vs. placebo[4]
24-hour Average Glucose15 mg once daily14 days26% reduction from baseline[4]
GLP-1 Secretion15 mg once daily14 days54% increase in total GLP-1 post-OGTT vs. placebo

Experimental Protocols

Herein are detailed protocols for utilizing this compound in key experiments to investigate intestinal glucose transport.

Protocol 1: In Vitro Glucose Uptake Assay in Caco-2 Cells

This protocol describes how to measure the effect of this compound on glucose uptake in a widely used human intestinal epithelial cell line model.

1. Caco-2 Cell Culture and Differentiation:

  • Culture Caco-2 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • For transport assays, seed Caco-2 cells on Transwell® permeable supports (e.g., 12-well plates) at a density of approximately 120,000 cells/cm².

  • Culture the cells for 21-28 days to allow for spontaneous differentiation into a polarized monolayer with well-developed microvilli and tight junctions, mimicking the intestinal barrier. Change the medium every 2-3 days.

2. Glucose Uptake Assay:

  • Wash the differentiated Caco-2 cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) containing 10 mM HEPES (transport buffer).

  • Pre-incubate the cells for 60 minutes at 37°C with transport buffer in both the apical and basolateral compartments. For the this compound-treated groups, add the desired concentrations of this compound to the apical compartment during this pre-incubation step. Include a vehicle control group (e.g., DMSO).

  • To initiate the glucose uptake, replace the apical solution with a transport buffer containing a known concentration of D-glucose and a radiolabeled, non-metabolizable glucose analog such as 2-deoxy-D-[¹⁴C]glucose (2-DG).

  • Incubate for 10-15 minutes at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.

  • Lyse the cells with 0.1 N NaOH containing 0.1% SDS.

  • Quantify the amount of 2-DG taken up by the cells using liquid scintillation counting.

  • Normalize the results to the total protein content of each well.

Protocol 2: Ex Vivo Intestinal Glucose Transport using Ussing Chambers

This protocol details the measurement of active glucose transport across an isolated segment of the small intestine and its inhibition by this compound.

1. Tissue Preparation:

  • Euthanize a mouse according to approved institutional protocols.

  • Immediately excise a segment of the desired intestinal region (e.g., jejunum).

  • Flush the lumen with ice-cold Krebs-Ringer Bicarbonate (KRB) buffer, gassed with 95% O₂ / 5% CO₂.

  • Open the intestinal segment along the mesenteric border and gently remove the outer muscle layers (seromuscular stripping) to isolate the mucosal-submucosal layer.

2. Ussing Chamber Setup:

  • Mount the isolated intestinal tissue between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.

  • Fill both chambers with equal volumes of warmed (37°C) and gassed KRB buffer.

  • Establish a stable baseline short-circuit current (Isc), which is a measure of net ion transport across the epithelium.

3. Measurement of Glucose-Stimulated Isc:

  • After the baseline Isc has stabilized, add D-glucose to the apical chamber to a final concentration of 10-45 mM. The increase in Isc (ΔIsc) represents the electrogenic transport of glucose via SGLT1.

  • To test the effect of this compound, pre-incubate the tissue with the desired concentration of this compound in the apical chamber for 20-30 minutes before adding the D-glucose.

  • The reduction in the glucose-stimulated ΔIsc in the presence of this compound provides a quantitative measure of its inhibitory effect on intestinal glucose transport.

  • At the end of each experiment, tissue viability can be confirmed by adding a secretagogue like carbachol or forskolin.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines how to assess the impact of this compound on systemic glucose absorption and tolerance in a live animal model.

1. Animal Preparation:

  • Fast mice overnight (16-18 hours) with free access to water.

  • Record the baseline body weight.

2. Drug Administration:

  • Administer this compound or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

3. Oral Glucose Challenge:

  • Administer a bolus of D-glucose solution (e.g., 2 g/kg body weight) via oral gavage. This is considered time zero (t=0).

4. Blood Glucose Monitoring:

  • Collect blood samples from the tail vein at baseline (t=0) and at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose concentrations using a standard glucometer.

5. Data Analysis:

  • Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of this compound on glucose absorption and tolerance. A reduction in the AUC indicates decreased intestinal glucose uptake.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

licogliflozin_mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Glucose Glucose SGLT1 SGLT1 Glucose->SGLT1 Na+ cotransport GLUT2 GLUT2 SGLT1->GLUT2 Intracellular Transport Blood_Glucose Glucose GLUT2->Blood_Glucose Facilitated Diffusion This compound This compound This compound->SGLT1 Inhibition

Mechanism of this compound in an Enterocyte.

caco2_workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days (Differentiation) A->B C Pre-incubate with This compound or Vehicle B->C D Add D-glucose and radiolabeled 2-DG C->D E Incubate for 10-15 min D->E F Wash and Lyse Cells E->F G Quantify 2-DG uptake (Scintillation Counting) F->G

Workflow for Caco-2 Glucose Uptake Assay.

incretin_pathway Oral_Glucose Oral Glucose Intake SGLT1_Inhibition SGLT1 Inhibition in Proximal Intestine This compound This compound This compound->SGLT1_Inhibition Glucose_to_Distal Increased Glucose Delivery to Distal Intestine SGLT1_Inhibition->Glucose_to_Distal L_Cells Stimulation of Enteroendocrine L-Cells Glucose_to_Distal->L_Cells GLP1_Secretion Increased GLP-1 Secretion L_Cells->GLP1_Secretion

This compound's Effect on GLP-1 Secretion.

References

Investigating the Pathophysiology of Polycystic Ovary Syndrome with Licogliflozin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing licogliflozin, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2), as a tool to investigate the complex pathophysiology of Polycystic Ovary Syndrome (PCOS). The following protocols are based on methodologies from clinical studies and are intended to guide researchers in designing experiments to explore the interplay between metabolic dysregulation and hyperandrogenism in PCOS.

Introduction

Polycystic Ovary Syndrome (PCOS) is a prevalent endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. A key feature of PCOS is insulin resistance and subsequent compensatory hyperinsulinemia, which is thought to be a major driver of excess androgen production.

This compound (LIK066) is a dual SGLT1 and SGLT2 inhibitor that reduces plasma glucose levels by inhibiting glucose reabsorption in the kidneys (SGLT2) and the intestines (SGLT1). This dual action also leads to a significant reduction in insulin secretion. These characteristics make this compound a valuable pharmacological tool to probe the causal relationship between hyperinsulinemia and hyperandrogenism in women with PCOS.

Recent clinical evidence suggests that treatment with this compound can ameliorate hyperinsulinemia and reduce the levels of certain androgens in women with PCOS, highlighting its potential as both a therapeutic agent and a research tool.

Data Presentation

The following tables summarize the quantitative data from a phase 2, randomized, double-blind, placebo-controlled trial investigating the effects of this compound (50 mg three times a day for 2 weeks) in women with PCOS.

Table 1: Effects of this compound on Androgen Levels

ParameterThis compound GroupPlacebo GroupPercentage Change vs. Placebo90% Confidence IntervalP-value
Free Testosterone (FT)No significant changeNo significant change-12%0.70-1.110.353
Androstenedione (A4)ReducedNo significant change-19%0.68-0.990.089
Dehydroepiandrosterone Sulfate (DHEAS)ReducedNo significant change-24%0.65-0.890.008

Table 2: Effects of this compound on Insulin Resistance Parameters

ParameterThis compound GroupPlacebo GroupPercentage Change vs. Placebo90% Confidence IntervalP-value
Hyperinsulinemia (MAXI)ReducedNo significant change-70%0.20-0.34<0.001
Hyperinsulinemia (AUCI)ReducedNo significant change-68%0.25-0.41<0.001

Experimental Protocols

Protocol 1: Assessment of Hormonal Profiles

Objective: To determine the effect of this compound on circulating androgen levels.

Methodology:

  • Subject Recruitment: Recruit women diagnosed with PCOS according to the Rotterdam criteria (phenotypes A or B) who are overweight or obese and exhibit insulin resistance.

  • Study Design: A randomized, double-blind, placebo-controlled design is recommended.

  • Dosing Regimen: Administer this compound (e.g., 50 mg) or a matching placebo three times a day before meals for a predefined study duration (e.g., 14 days).

  • Blood Sampling: Collect fasting blood samples at baseline and at the end of the treatment period. Samples should be collected in the early morning.

  • Hormone Analysis:

    • Separate serum or plasma from blood samples by centrifugation and store at -80°C until analysis.

    • Measure concentrations of free testosterone, total testosterone, androstenedione, DHEA, and DHEAS.

    • Recommended Assay: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate steroid hormone quantification, especially at low concentrations.

Protocol 2: Assessment of Insulin Resistance

Objective: To evaluate the impact of this compound on insulin sensitivity and secretion.

Methodology:

  • Homeostatic Model Assessment of Insulin Resistance (HOMA-IR):

    • Collect fasting blood samples for glucose and insulin measurements at baseline and at the end of the treatment period.

    • Calculate HOMA-IR using the following formula: HOMA-IR = (Fasting Glucose (mg/dL) x Fasting Insulin (µU/mL)) / 405.

    • A HOMA-IR value greater than 2 is indicative of insulin resistance.

  • Oral Glucose Tolerance Test (OGTT) with Insulin Measurement:

    • Patient Preparation: Instruct subjects to fast for at least 8-12 hours overnight prior to the test. They should consume a diet with adequate carbohydrates (>150g/day) for the three days preceding the test.

    • Procedure:

      • Collect a fasting blood sample (time 0).

      • Administer a standard 75g oral glucose solution.

      • Collect blood samples at 30, 60, 90, and 120 minutes after glucose ingestion.

    • Analysis: Measure glucose and insulin concentrations at each time point. Calculate the area under the curve (AUC) for both glucose and insulin to assess the overall glycemic and insulinemic response.

  • Mixed-Meal Tolerance Test (MMTT):

    • Rationale: An MMTT provides a more physiological assessment of insulin secretion and action compared to an OGTT.

    • Test Meal Composition: A standardized liquid meal (e.g., Ensure® or Boost®) with a defined macronutrient composition (e.g., 75g carbohydrates, 27g protein, 17g fat) should be used.

    • Procedure:

      • Collect a fasting blood sample (time 0).

      • Instruct the subject to consume the test meal within 10-15 minutes.

      • Collect blood samples at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after meal ingestion.

    • Analysis: Measure glucose, insulin, and C-peptide concentrations at each time point. The primary endpoints are often the maximum concentration (MAXI) and the area under the curve (AUCI) for insulin.

Mandatory Visualizations

G cluster_PCOS_Pathophysiology PCOS Pathophysiology cluster_Licogliflozin_Action This compound's Mechanism of Action Insulin_Resistance Insulin Resistance Hyperinsulinemia Hyperinsulinemia Insulin_Resistance->Hyperinsulinemia Ovarian_Androgen_Production Increased Ovarian Androgen Production Hyperinsulinemia->Ovarian_Androgen_Production Adrenal_Androgen_Production Increased Adrenal Androgen Production Hyperinsulinemia->Adrenal_Androgen_Production Hyperandrogenism Hyperandrogenism (e.g., High Testosterone, A4, DHEAS) Ovarian_Androgen_Production->Hyperandrogenism Adrenal_Androgen_Production->Hyperandrogenism This compound This compound SGLT1_Inhibition SGLT1 Inhibition (Intestine) This compound->SGLT1_Inhibition SGLT2_Inhibition SGLT2 Inhibition (Kidney) This compound->SGLT2_Inhibition Reduced_Glucose_Absorption Reduced Glucose Absorption SGLT1_Inhibition->Reduced_Glucose_Absorption Reduced_Glucose_Reabsorption Reduced Glucose Reabsorption SGLT2_Inhibition->Reduced_Glucose_Reabsorption Lower_Blood_Glucose Lower Blood Glucose Reduced_Glucose_Absorption->Lower_Blood_Glucose Reduced_Glucose_Reabsorption->Lower_Blood_Glucose Reduced_Insulin_Secretion Reduced Insulin Secretion Lower_Blood_Glucose->Reduced_Insulin_Secretion Reduced_Insulin_Secretion->Hyperinsulinemia Reduces

Caption: Investigating PCOS Pathophysiology with this compound.

G cluster_Screening Screening & Baseline cluster_Randomization Randomization & Treatment cluster_FollowUp Follow-up & End of Study cluster_Analysis Data Analysis Screening Recruit PCOS Patients (Rotterdam Criteria) Baseline_Visit Baseline Visit: - Informed Consent - Physical Exam - Fasting Blood Draw - OGTT/MMTT Screening->Baseline_Visit Randomization Randomize (1:1) Baseline_Visit->Randomization Treatment_this compound This compound (e.g., 50mg TID for 14 days) Randomization->Treatment_this compound Treatment_Placebo Placebo (TID for 14 days) Randomization->Treatment_Placebo Follow_Up_Visit End of Treatment Visit (Day 15): - Fasting Blood Draw - OGTT/MMTT - Assess Adverse Events Treatment_this compound->Follow_Up_Visit Treatment_Placebo->Follow_Up_Visit Hormone_Analysis Hormone Analysis (LC-MS/MS): - Free Testosterone - Androstenedione - DHEAS Follow_Up_Visit->Hormone_Analysis Metabolic_Analysis Metabolic Analysis: - HOMA-IR - Glucose & Insulin AUC - Insulin MAXI Follow_Up_Visit->Metabolic_Analysis Statistical_Analysis Statistical Comparison: - this compound vs. Placebo Hormone_Analysis->Statistical_Analysis Metabolic_Analysis->Statistical_Analysis

Caption: Experimental Workflow for a Clinical Investigation.

G cluster_Hypothesis Hypothesis cluster_Intervention Experimental Intervention cluster_Observation Observed Outcomes cluster_Conclusion Conclusion PCOS_Pathophysiology Key PCOS Pathophysiological Link: Insulin Resistance Drives Hyperandrogenism Hypothesis Reducing hyperinsulinemia with this compound will lead to a reduction in androgen levels in women with PCOS. PCOS_Pathophysiology->Hypothesis Intervention Administer this compound to inhibit SGLT1/2, thereby reducing glucose levels and consequently, insulin secretion. Hypothesis->Intervention Observation_Metabolic Significant reduction in hyperinsulinemia (lower insulin MAXI and AUCI). Intervention->Observation_Metabolic Observation_Hormonal Significant reduction in androstenedione and DHEAS. Intervention->Observation_Hormonal Observation_Hormonal_No_Change No significant change in free testosterone. Intervention->Observation_Hormonal_No_Change Conclusion Dual SGLT1/2 inhibition with this compound ameliorates hyperinsulinemia and reduces adrenal and ovarian androgen precursors in PCOS, supporting the hypothesis that insulin is a key driver of hyperandrogenism in this syndrome. Observation_Metabolic->Conclusion Observation_Hormonal->Conclusion

Application Notes and Protocols for Licogliflozin Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licogliflozin is a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[1][2] Its mechanism of action involves blocking glucose reabsorption in both the kidneys (primarily via SGLT2 and to a lesser extent SGLT1) and the intestines (via SGLT1).[1][3] This dual inhibition leads to increased urinary glucose excretion, reduced intestinal glucose absorption, and subsequent improvements in glycemic control and body weight.[1][4][5] Clinical studies have demonstrated that this compound can lead to significant reductions in body weight, waist circumference, and postprandial glucose excursions in individuals with obesity and type 2 diabetes.[4][5][6][7]

The distinct and complementary mechanisms of action of this compound make it a promising candidate for combination therapies to achieve synergistic effects on metabolic parameters. Combining this compound with agents that have different pharmacological targets could lead to enhanced efficacy in glycemic control, weight management, and cardiovascular risk reduction. This document provides detailed application notes and experimental protocols for designing and conducting preclinical and clinical studies to evaluate this compound in combination with other therapeutic agents, with a focus on glucagon-like peptide-1 receptor agonists (GLP-1 RAs).

Rationale for Combination Therapy

Combining this compound with other classes of metabolic drugs is a rational approach to target multiple pathophysiological pathways in complex diseases like type 2 diabetes and obesity.

  • This compound and GLP-1 Receptor Agonists (GLP-1 RAs): This is a particularly promising combination. GLP-1 RAs enhance glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety.[8] The combination of SGLT1/2 inhibition and GLP-1 RA agonism can lead to additive or synergistic effects on glycemic control and weight loss.[9][10] Furthermore, both drug classes have demonstrated cardiovascular benefits, suggesting a potential for enhanced cardioprotection with combination therapy.[8][10]

  • Other Potential Combinations: Other rational combinations could include metformin, which primarily reduces hepatic glucose production, or dipeptidyl peptidase-4 (DPP-4) inhibitors, which increase endogenous GLP-1 levels.

Preclinical Experimental Design and Protocols

In Vitro Studies

Objective: To investigate the synergistic or additive effects of this compound and a combination agent (e.g., a GLP-1 RA) on cellular glucose uptake, inflammation, and key signaling pathways.

Cell Models:

  • HEK293 cells stably expressing human SGLT1 or SGLT2: For specific glucose uptake inhibition assays.[11]

  • Caco-2 cells: A human intestinal epithelial cell line to model intestinal glucose transport via SGLT1.

  • HK-2 cells: A human kidney proximal tubule cell line endogenously expressing SGLT2.

  • 3T3-L1 adipocytes or L6 myotubes: To study glucose uptake in fat and muscle cells.

  • RAW 264.7 macrophages: To investigate anti-inflammatory effects.

Experimental Protocols:

1. Glucose Uptake Assay (using 2-NBDG)

  • Principle: This non-radioactive assay uses a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake into cells.

  • Protocol:

    • Seed cells (e.g., HEK293-hSGLT1/2, Caco-2, or HK-2) in a 96-well black, clear-bottom plate and culture to confluence.

    • Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate cells with varying concentrations of this compound, the combination agent (e.g., liraglutide), or both for 30-60 minutes in KRH buffer. Include a vehicle control (e.g., DMSO).

    • Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.

    • Terminate the assay by removing the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer.

    • Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm.

    • Normalize the fluorescence readings to the protein concentration in each well.

2. Cytokine Immunoassay (ELISA)

  • Principle: A sandwich ELISA to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in cell culture supernatants.

  • Protocol:

    • Culture RAW 264.7 macrophages in 24-well plates.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the presence or absence of this compound, the combination agent, or both for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove cellular debris.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., using a commercially available ELISA kit).[3][12]

    • Briefly, coat a 96-well plate with a capture antibody.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-HRP.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations based on the standard curve.

3. Western Blotting for AMPK Signaling Pathway

  • Principle: To detect the phosphorylation status of key proteins in the AMPK signaling pathway, such as AMPK and Acetyl-CoA Carboxylase (ACC).

  • Protocol:

    • Culture cells (e.g., L6 myotubes) and treat with this compound, the combination agent, or both for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C. Use a loading control antibody like GAPDH or β-actin.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

Table 1: In Vitro Study Parameters

ParameterCell LineTreatment GroupsEndpoints
Glucose Uptake HEK293-hSGLT1/2, Caco-2, HK-2Vehicle, this compound, GLP-1 RA, this compound + GLP-1 RA2-NBDG fluorescence
Inflammation RAW 264.7Vehicle, LPS, LPS + this compound, LPS + GLP-1 RA, LPS + this compound + GLP-1 RATNF-α, IL-6, MCP-1 levels (ELISA)
Signaling L6 myotubesVehicle, this compound, GLP-1 RA, this compound + GLP-1 RAp-AMPK/AMPK, p-ACC/ACC ratios (Western Blot)
In Vivo Studies

Objective: To evaluate the efficacy and safety of this compound in combination with another agent in an animal model of obesity and/or type 2 diabetes.

Animal Models:

  • Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and glucose intolerance.[1][13]

  • Streptozotocin (STZ)-Induced Diabetic Rats: Sprague-Dawley rats treated with a single low dose of STZ (e.g., 42-65 mg/kg, i.p.) to induce hyperglycemia.[1][3]

Experimental Protocols:

1. Diet-Induced Obesity (DIO) Model Protocol

  • Protocol:

    • House male C57BL/6J mice (e.g., 6 weeks old) in a temperature-controlled facility with a 12-hour light/dark cycle.[4]

    • Randomize mice into two groups: a control group fed a low-fat diet (e.g., 10% kcal from fat) and a DIO group fed a high-fat diet (HFD; e.g., 60% kcal from fat).[1][13]

    • Monitor body weight and food intake weekly for 12-16 weeks.

    • After the induction period, randomize the DIO mice into treatment groups: Vehicle, this compound, Combination Agent (e.g., GLP-1 RA), and this compound + Combination Agent.

    • Administer treatments daily via oral gavage (for this compound) and/or subcutaneous injection (for GLP-1 RA) for a specified duration (e.g., 4-8 weeks).

    • Continue to monitor body weight and food intake.

    • Perform metabolic assessments such as an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at baseline and at the end of the treatment period.

    • At the end of the study, collect blood for biomarker analysis and tissues (liver, adipose tissue, muscle) for histological and molecular analysis.

2. Oral Glucose Tolerance Test (OGTT) Protocol

  • Protocol:

    • Fast the mice overnight (16-18 hours) with free access to water.[14]

    • Record the baseline blood glucose level from a tail snip using a glucometer (t=0).[5]

    • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[5]

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[5]

    • Calculate the area under the curve (AUC) for glucose.

Table 2: In Vivo Study Parameters (DIO Model)

ParameterAnimal ModelTreatment GroupsDurationPrimary EndpointsSecondary Endpoints
Efficacy C57BL/6J on HFDVehicle, this compound, GLP-1 RA, this compound + GLP-1 RA4-8 weeksChange in body weight, Glucose AUC in OGTTFood intake, Insulin levels, Lipid profile, Adipose tissue histology

Clinical Trial Design and Protocols

Objective: To assess the efficacy and safety of this compound as an add-on therapy in patients with type 2 diabetes and/or obesity who are inadequately controlled on another antidiabetic agent (e.g., a GLP-1 RA).

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

Study Population:

  • Inclusion Criteria:

    • Adults (e.g., 18-75 years of age).

    • Diagnosis of type 2 diabetes for at least 6 months.

    • HbA1c between 7.0% and 10.5%, inclusive.

    • Body Mass Index (BMI) ≥ 27 kg/m ².

    • Stable dose of the background therapy (e.g., GLP-1 RA) for at least 3 months prior to screening.

  • Exclusion Criteria:

    • Type 1 diabetes.

    • History of diabetic ketoacidosis.

    • Severe renal impairment (e.g., eGFR < 30 mL/min/1.73m²).

    • History of recurrent severe hypoglycemia.

    • Use of other glucose-lowering agents that are not part of the background therapy.

Intervention:

  • Group 1: this compound (e.g., 50 mg once daily) + background therapy.

  • Group 2: Placebo + background therapy.

Study Duration: 24-52 weeks.

Endpoints:

  • Primary Endpoint: Change from baseline in HbA1c at week 24.

  • Secondary Endpoints:

    • Change from baseline in body weight.

    • Proportion of patients achieving HbA1c < 7.0%.

    • Proportion of patients achieving ≥5% weight loss.

    • Change from baseline in fasting plasma glucose.

    • Change from baseline in systolic and diastolic blood pressure.

    • Change from baseline in waist circumference.

    • Safety and tolerability (adverse events, vital signs, laboratory parameters).

  • Exploratory Endpoints:

    • Changes in lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides).

    • Changes in markers of inflammation (e.g., hs-CRP).

    • Patient-reported outcomes (PROs) using validated questionnaires such as the Impact of Weight on Quality of Life-Lite (IWQOL-Lite) and the BODY-Q.[11]

Schedule of Assessments:

  • Screening (Week -2 to -1): Informed consent, inclusion/exclusion criteria, medical history, physical examination, vital signs, ECG, blood and urine samples.

  • Baseline (Week 0): Randomization, dispensing of study medication, all baseline assessments.

  • Follow-up Visits (e.g., Weeks 4, 12, 24, and 52): Efficacy and safety assessments, adverse event monitoring, medication compliance check.

Table 3: Clinical Trial Baseline Characteristics (Example)

CharacteristicThis compound GroupPlacebo Group
Number of Patients ~200~200
Age (years), mean (SD) 58 (10)58 (10)
Sex (% female) 5050
BMI ( kg/m ²), mean (SD) 31 (4)31 (4)
HbA1c (%), mean (SD) 8.5 (1.0)8.5 (1.0)
Fasting Plasma Glucose (mg/dL), mean (SD) 170 (40)170 (40)
Duration of Diabetes (years), mean (SD) 10 (7)10 (7)

Table 4: Expected Efficacy Outcomes of Combination Therapy (Hypothetical)

EndpointThis compound + GLP-1 RA (Change from Baseline)Placebo + GLP-1 RA (Change from Baseline)Placebo-Adjusted Difference
HbA1c (%) -1.5%-0.5%-1.0%
Body Weight (kg) -5.0 kg-1.5 kg-3.5 kg
Systolic Blood Pressure (mmHg) -5 mmHg-2 mmHg-3 mmHg

Visualizations

Signaling Pathways

G cluster_this compound This compound cluster_glp1ra GLP-1 RA cluster_effects Downstream Effects SGLT1_gut Intestinal SGLT1 glucose_absorption ↓ Intestinal Glucose Absorption SGLT1_gut->glucose_absorption SGLT2_kidney Renal SGLT2 glucose_reabsorption ↓ Renal Glucose Reabsorption SGLT2_kidney->glucose_reabsorption SGLT1_kidney Renal SGLT1 SGLT1_kidney->glucose_reabsorption This compound This compound This compound->SGLT1_gut Inhibits This compound->SGLT2_kidney Inhibits This compound->SGLT1_kidney Inhibits GLP1R GLP-1 Receptor insulin_secretion ↑ Insulin Secretion GLP1R->insulin_secretion glucagon_secretion ↓ Glucagon Secretion GLP1R->glucagon_secretion gastric_emptying ↓ Gastric Emptying GLP1R->gastric_emptying satiety ↑ Satiety GLP1R->satiety ampk_activation ↑ AMPK Activation GLP1R->ampk_activation glp1_ra GLP-1 RA glp1_ra->GLP1R Activates glucose_absorption->ampk_activation glucose_reabsorption->ampk_activation satiety->ampk_activation glycemic_control Improved Glycemic Control ampk_activation->glycemic_control weight_loss Weight Loss ampk_activation->weight_loss G start Start: C57BL/6J Mice (6 weeks old) diet High-Fat Diet (60% kcal) for 12-16 weeks start->diet randomization Randomization of DIO Mice diet->randomization group1 Group 1: Vehicle randomization->group1 group2 Group 2: this compound randomization->group2 group3 Group 3: GLP-1 RA randomization->group3 group4 Group 4: this compound + GLP-1 RA randomization->group4 treatment Daily Treatment for 4-8 weeks group1->treatment group2->treatment group3->treatment group4->treatment assessments Metabolic Assessments (Body Weight, Food Intake, OGTT, ITT) treatment->assessments endpoint Endpoint: Tissue & Blood Collection (Histology, Biomarkers, Molecular Analysis) assessments->endpoint G screening Screening (Week -2 to -1) - Informed Consent - Inclusion/Exclusion Criteria baseline Baseline (Week 0) - Randomization - Baseline Assessments screening->baseline randomization Randomization baseline->randomization arm1 Arm 1: this compound + Background Therapy randomization->arm1 arm2 Arm 2: Placebo + Background Therapy randomization->arm2 treatment Treatment Period (24-52 weeks) arm1->treatment arm2->treatment followup Follow-up Visits (e.g., Weeks 4, 12, 24, 52) - Efficacy & Safety Assessments treatment->followup primary_endpoint Primary Endpoint Analysis (Week 24) - Change in HbA1c followup->primary_endpoint secondary_endpoints Secondary & Exploratory Endpoint Analysis - Weight, BP, Lipids, PROs primary_endpoint->secondary_endpoints end End of Study secondary_endpoints->end

References

Troubleshooting & Optimization

Technical Support Center: Managing Gastrointestinal Side Effects of Licogliflozin in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during animal studies with licogliflozin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected gastrointestinal side effects in animal models?

A1: this compound is a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). Inhibition of SGLT2 in the kidneys promotes urinary glucose excretion, while inhibition of SGLT1 in the small intestine delays glucose absorption. The primary gastrointestinal side effects observed with SGLT1 inhibition in animal models are diarrhea, loose stools, and potentially abdominal distension. These effects are dose-dependent and are considered a direct consequence of the drug's mechanism of action.

Q2: What is the underlying mechanism of this compound-induced diarrhea in animal studies?

A2: The diarrhea is primarily an osmotic diarrhea resulting from the inhibition of SGLT1 in the enterocytes of the small intestine. SGLT1 is the principal transporter for the absorption of glucose and galactose from the intestinal lumen. By inhibiting SGLT1, this compound causes an accumulation of these unabsorbed sugars in the intestinal lumen. This increases the osmotic pressure, drawing water into the intestines and leading to looser stool consistency and diarrhea.

Q3: In which animal species have the pharmacokinetics of this compound been studied?

A3: The absorption, metabolism, and excretion (AME) of this compound have been studied in male rats and dogs.[1] Oral absorption is rapid in both species.[1] Elimination is primarily through metabolism, with the majority of the dose excreted as metabolites.[1]

Q4: Are the gastrointestinal side effects of this compound expected to be similar across different animal species?

A4: While the fundamental mechanism of SGLT1 inhibition-induced diarrhea is expected to be consistent, the severity and incidence may vary between species due to differences in gastrointestinal physiology, diet, and drug metabolism. For instance, nonclinical toxicology studies of other SGLT inhibitors have been conducted in mice, rats, and dogs.[2]

Q5: How can I mitigate diarrhea in my animal subjects during a study with this compound?

A5: A key strategy to mitigate diarrhea is to modify the diet of the animals. Reducing the carbohydrate content, specifically glucose and galactose, in the chow can lessen the osmotic load in the intestine and thereby reduce the severity of diarrhea. This approach has been suggested to be effective in mitigating diarrhea associated with SGLT1 inhibition.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High incidence of severe diarrhea and dehydration in study animals High dose of this compound leading to excessive SGLT1 inhibition and subsequent osmotic diarrhea.1. Review Dosing: Re-evaluate the dosage of this compound. Consider performing a dose-range finding study to identify a better-tolerated dose that still achieves the desired pharmacological effect. 2. Dietary Modification: Switch to a low-carbohydrate chow to reduce the substrate for SGLT1. 3. Hydration Support: Ensure animals have free access to water and consider providing hydration support with electrolyte solutions if necessary.
Variability in the severity of gastrointestinal side effects between animals Individual differences in gut microbiota, intestinal transit time, or food consumption.1. Acclimatization: Ensure a sufficient acclimatization period for the animals before starting the experiment to stabilize their gut flora. 2. Standardized Feeding: Implement a standardized feeding protocol to ensure uniform food intake across all animals. 3. Monitor Gut Microbiota: If feasible, analyze fecal samples to assess for significant differences in gut microbiota composition between animals exhibiting severe versus mild symptoms.
Weight loss in treated animals exceeding expected levels Could be a combination of reduced caloric uptake due to glucose malabsorption, dehydration, or reduced food intake due to discomfort.1. Monitor Food and Water Intake: Accurately measure daily food and water consumption to differentiate between reduced intake and malabsorption. 2. Assess Dehydration: Regularly check for signs of dehydration (e.g., skin turgor). 3. Caloric Content of Diet: Ensure the diet provides adequate caloric density, especially if switching to a low-carbohydrate formulation.

Quantitative Data from Animal Studies with SGLT1 and Dual SGLT1/SGLT2 Inhibitors

While specific quantitative data for this compound in animal models is not publicly available, the following tables summarize findings from studies with other SGLT1 and dual SGLT1/SGLT2 inhibitors, which can serve as a reference.

Table 1: Effects of Sotagliflozin (LX4211) on Body Weight and Food Consumption in Rats and Dogs

SpeciesDurationDose (mg/kg/day)Change in Body WeightChange in Food ConsumptionReference
Rat4 weeks10, 30, 100 (pooled)Significantly less weight gainSignificantly more consumed[3][4]
Rat13 weeks3, 10, 30, 100Impaired weight gain (not statistically significant)Significant, dose-dependent increase[3][4]
Dog4 weeks30, 100 (pooled)Significantly less weight gainSignificantly more consumed[3][4]

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Side Effects in Rodents

This protocol provides a general framework for observing and quantifying the gastrointestinal side effects of this compound in a rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

1. Animal Model and Housing:

  • Species: Male/Female Sprague-Dawley rats or C57BL/6 mice.

  • Age: 8-10 weeks.

  • Housing: Individually housed in cages with wire mesh floors to allow for fecal collection.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the study.

  • Diet: Provide standard chow and water ad libitum. For mitigation studies, a low-carbohydrate diet can be introduced.

2. Dosing:

  • Vehicle: Prepare a suitable vehicle for this compound (e.g., 0.5% methylcellulose in water).

  • Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 14 or 28 days).

  • Dose Groups: Include a vehicle control group and at least three dose levels of this compound (e.g., low, mid, high).

3. Observations and Measurements:

  • Clinical Signs: Observe animals at least twice daily for clinical signs of toxicity, paying close attention to signs of gastrointestinal distress (e.g., lethargy, hunched posture, piloerection).

  • Body Weight: Record body weight daily.

  • Food and Water Consumption: Measure daily food and water intake.

  • Fecal Output and Consistency:

    • Place a collection tray under each cage.

    • Collect feces over a defined period (e.g., 4 or 24 hours) at baseline and at several time points during the study.

    • Count the number of fecal pellets.

    • Assess fecal consistency using a scoring system (e.g., 1=well-formed pellets, 2=soft/moist pellets, 3=diarrheic/unformed feces).

    • Measure the water content of the feces by weighing a sample before and after drying.

4. Data Analysis:

  • Compare body weight, food and water consumption, fecal output, and fecal consistency scores between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Assessment of Intestinal Glucose Absorption

This protocol, adapted from studies on other SGLT1 inhibitors, can be used to confirm the mechanism of action of this compound in the intestine.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

2. Procedure:

  • Fast animals overnight.

  • Administer this compound or vehicle orally.

  • After a set time (e.g., 30 minutes), administer an oral glucose load (e.g., 2 g/kg).

  • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

  • Measure plasma glucose concentrations.

3. Data Analysis:

  • Calculate the area under the curve (AUC) for the plasma glucose excursion.

  • A delayed and blunted glucose peak in the this compound-treated group compared to the vehicle group would indicate delayed intestinal glucose absorption.

Visualizations

Signaling Pathway of this compound-Induced Diarrhea

G cluster_0 Intestinal Lumen cluster_1 Enterocyte Unabsorbed Sugars\n(Glucose, Galactose) Unabsorbed Sugars (Glucose, Galactose) Increased Osmotic Load Increased Osmotic Load Unabsorbed Sugars\n(Glucose, Galactose)->Increased Osmotic Load Leads to SGLT1 SGLT1 Water Efflux Water Efflux Diarrhea Diarrhea Water Efflux->Diarrhea Results in This compound This compound This compound->SGLT1 Inhibits Increased Osmotic Load->Water Efflux Causes

Caption: Mechanism of this compound-induced osmotic diarrhea.

Experimental Workflow for Assessing GI Side Effects

G cluster_0 Pre-Study cluster_1 Study Period cluster_2 Post-Study Analysis Animal Acclimatization Animal Acclimatization Baseline Measurements\n(Body Weight, Fecal Output) Baseline Measurements (Body Weight, Fecal Output) Animal Acclimatization->Baseline Measurements\n(Body Weight, Fecal Output) Daily Dosing\n(this compound or Vehicle) Daily Dosing (this compound or Vehicle) Baseline Measurements\n(Body Weight, Fecal Output)->Daily Dosing\n(this compound or Vehicle) Daily Observations\n(Clinical Signs, Food/Water Intake) Daily Observations (Clinical Signs, Food/Water Intake) Daily Dosing\n(this compound or Vehicle)->Daily Observations\n(Clinical Signs, Food/Water Intake) Periodic Fecal Collection Periodic Fecal Collection Daily Dosing\n(this compound or Vehicle)->Periodic Fecal Collection Data Analysis\n(Statistical Comparison) Data Analysis (Statistical Comparison) Daily Observations\n(Clinical Signs, Food/Water Intake)->Data Analysis\n(Statistical Comparison) Periodic Fecal Collection->Data Analysis\n(Statistical Comparison) Histopathology\n(Optional) Histopathology (Optional) Data Analysis\n(Statistical Comparison)->Histopathology\n(Optional)

Caption: Workflow for a typical preclinical study of GI side effects.

References

Technical Support Center: Optimizing Licogliflozin Treatment Duration for Chronic Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing licogliflozin in chronic disease models. The information is designed to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual inhibitor of Sodium-Glucose Co-transporter 1 (SGLT1) and Sodium-Glucose Co-transporter 2 (SGLT2). SGLT2 inhibition reduces the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion. SGLT1 inhibition primarily occurs in the gastrointestinal tract, delaying glucose absorption. This dual action contributes to improved glycemic control and weight loss.

Q2: What is a typical starting point for treatment duration in a new chronic disease model?

A2: Based on clinical studies with this compound and preclinical studies with other SGLT inhibitors, a treatment duration of 8-12 weeks is a reasonable starting point for many chronic disease models, such as those for non-alcoholic steatohepatitis (NASH) or diabetic complications.[1][2][3] Longer-term studies of up to 25 weeks have been conducted in animal models to assess effects on more slowly progressing pathologies like renal damage.

Q3: Are there any known species differences in the metabolism of this compound?

A3: Yes, the primary biotransformation pathways for this compound differ between humans and preclinical animal models. In humans, direct glucuronidation is the major metabolic pathway. In contrast, oxidative metabolism is the predominant pathway in animal species. This is an important consideration when extrapolating metabolic effects and potential drug-drug interactions from animal models to humans.

Q4: What are the most commonly reported adverse effects in clinical trials that might be relevant for preclinical studies?

A4: The most frequently reported adverse event in human clinical trials of this compound is diarrhea, which is often dose-dependent and generally mild.[1][3] Other gastrointestinal effects include flatulence and abdominal pain.[3] Researchers should carefully monitor for these effects in animal models, as they can impact animal welfare, food and water intake, and ultimately, the study outcomes.

Troubleshooting Guides

Issue 1: High variability in glycemic response between animals.

  • Possible Cause: Inconsistent drug administration or absorption.

    • Troubleshooting Steps:

      • Ensure precise and consistent oral gavage technique if used.

      • Consider formulating this compound in a vehicle that enhances solubility and stability.

      • For diet-admixed formulations, monitor daily food intake for each animal to ensure consistent dosing.

      • Assess plasma drug concentrations at various time points to confirm consistent exposure.

  • Possible Cause: Underlying differences in disease progression among animals.

    • Troubleshooting Steps:

      • Ensure a homogenous cohort of animals at the start of the study by tightly controlling age, weight, and baseline disease parameters.

      • Increase the number of animals per group to improve statistical power.

      • Consider using a crossover study design if the disease model and washout period allow.

Issue 2: Animals are experiencing significant weight loss that is greater than expected.

  • Possible Cause: Dehydration due to increased urinary glucose and water excretion.

    • Troubleshooting Steps:

      • Ensure ad libitum access to water at all times.

      • Monitor water intake and urine output.

      • Consider providing a hydrogel or other water source within the cage, especially for singly housed animals.

      • Assess hydration status through skin turgor or other appropriate veterinary checks.

  • Possible Cause: Severe gastrointestinal side effects leading to reduced food intake.

    • Troubleshooting Steps:

      • Carefully monitor daily food consumption and body weight.

      • Observe animals for signs of gastrointestinal distress, such as changes in stool consistency.

      • If severe diarrhea is observed, consider reducing the dose of this compound.

      • Ensure the diet is palatable and easily accessible.

Issue 3: Lack of a significant therapeutic effect at the end of the planned treatment duration.

  • Possible Cause: Insufficient treatment duration for the specific chronic disease model.

    • Troubleshooting Steps:

      • Review literature for the typical timeframe of pathology development in your specific animal model. Some chronic conditions, like significant renal fibrosis, may require longer-term treatment to observe a therapeutic effect.

      • Consider running a pilot study with staggered endpoints to determine the optimal treatment window.

      • Analyze intermediate biomarkers of disease progression at earlier time points to confirm target engagement, even if the primary endpoint is not yet met.

  • Possible Cause: The chosen dose of this compound is too low for the animal model.

    • Troubleshooting Steps:

      • Conduct a dose-response study to determine the optimal therapeutic dose in your model.

      • Measure urinary glucose excretion to confirm a pharmacodynamic effect of SGLT2 inhibition.

      • Assess postprandial glucose levels to confirm a pharmacodynamic effect of SGLT1 inhibition.

Quantitative Data from Preclinical and Clinical Studies

Table 1: Summary of this compound Clinical Trial Durations and Outcomes

Study PopulationTreatment DurationThis compound DoseKey Outcomes
Obese patients12 weeks150 mg once daily5.7% reduction in body weight vs. placebo.[2][3]
Patients with Type 2 Diabetes14 days15 mg once daily26% reduction in 24-hour average glucose levels.[2][3]
Patients with NASH12 weeks150 mg once dailySignificant reduction in serum alanine aminotransferase.[1]
Adults with overweight or obesity24 weeks2.5-150 mg once or twice dailyDose-dependent weight loss; up to 5.4% vs. placebo over 48 weeks.

Table 2: Examples of Treatment Durations for SGLT Inhibitors in Preclinical Chronic Disease Models

SGLT InhibitorAnimal ModelChronic DiseaseTreatment DurationKey Findings
EmpagliflozinObese Zucker RatDiabetic Nephropathy25 weeksAttenuated renal damage and improved glucose tolerance.
CanagliflozinZDF RatsType 2 Diabetes4 weeksDecreased HbA1c and improved insulin secretion.[4]
IpragliflozinSTAM MiceNASH5 weeksReduced hepatic steatosis, inflammation, and fibrosis.[5]
Dapagliflozin, Canagliflozin, EmpagliflozinAkimba MiceDiabetic Kidney Disease8 weeksImproved renal histology and reduced kidney to body weight ratio.[6]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Induction of Obesity: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% methylcellulose in water).

    • This compound (e.g., 10 mg/kg, administered via oral gavage once daily).

    • Positive control (optional, e.g., another anti-obesity agent).

  • Treatment Duration: 8-12 weeks.

  • Key Endpoints:

    • Weekly: Body weight, food and water intake.

    • Bi-weekly: Fasting blood glucose and insulin levels.

    • End of study:

      • Oral glucose tolerance test (OGTT).

      • Body composition analysis (e.g., DEXA or MRI).

      • Collection of plasma for lipid panel and inflammatory markers.

      • Harvesting of liver and adipose tissue for histology and gene expression analysis.

Protocol 2: Assessment of this compound in a Streptozotocin (STZ)-Induced Diabetic Nephropathy Rat Model

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 55 mg/kg) dissolved in citrate buffer. Diabetes is confirmed by blood glucose levels >250 mg/dL.

  • Treatment Groups:

    • Non-diabetic control + Vehicle.

    • Diabetic control + Vehicle.

    • Diabetic + this compound (e.g., 5 mg/kg, administered via oral gavage once daily).

  • Treatment Duration: 12-16 weeks.

  • Key Endpoints:

    • Weekly: Body weight, blood glucose, food and water intake.

    • Monthly: 24-hour urine collection to measure urinary albumin and creatinine excretion.

    • End of study:

      • Measurement of blood urea nitrogen (BUN) and serum creatinine.

      • Harvesting of kidneys for histological analysis (e.g., PAS and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.

      • Gene and protein expression analysis of fibrotic and inflammatory markers in kidney tissue.

Visualizations

G cluster_l This compound cluster_git Gastrointestinal Tract cluster_k Kidney (Proximal Tubule) cluster_o Systemic Outcomes This compound This compound SGLT1 SGLT1 (Intestinal Glucose Absorption) This compound->SGLT1 Inhibits SGLT2 SGLT2 (Renal Glucose Reabsorption) This compound->SGLT2 Inhibits Glucose_Absorption Decreased Glucose Absorption SGLT1->Glucose_Absorption GLP1_PYY Increased GLP-1 & PYY (Incretin Effect) Glucose_Absorption->GLP1_PYY Glycemic_Control Improved Glycemic Control Glucose_Absorption->Glycemic_Control Glucose_Reabsorption Decreased Glucose Reabsorption SGLT2->Glucose_Reabsorption UGE Increased Urinary Glucose Excretion (UGE) Glucose_Reabsorption->UGE Caloric_Loss Caloric Loss UGE->Caloric_Loss UGE->Glycemic_Control Weight_Loss Weight Loss Caloric_Loss->Weight_Loss

Caption: Mechanism of action for the dual SGLT1/2 inhibitor this compound.

G cluster_workflow Experimental Workflow for a Chronic Disease Model Model_Induction Disease Model Induction (e.g., High-Fat Diet, STZ) Baseline Baseline Measurements (Body Weight, Glucose, Biomarkers) Model_Induction->Baseline Randomization Animal Randomization Baseline->Randomization Treatment Chronic Treatment Phase (Vehicle vs. This compound) Randomization->Treatment Monitoring In-life Monitoring (Weekly/Bi-weekly) Treatment->Monitoring Endpoints Terminal Endpoints (OGTT, Tissue Collection) Treatment->Endpoints Analysis Data Analysis & Interpretation Endpoints->Analysis

Caption: General experimental workflow for testing this compound in a chronic disease animal model.

G cluster_decision Troubleshooting Logic: Suboptimal Efficacy Start Suboptimal Efficacy Observed Check_Dose Was a pharmacodynamic effect confirmed (e.g., UGE)? Start->Check_Dose Increase_Dose Consider Dose Escalation Study Check_Dose->Increase_Dose No Check_Duration Is treatment duration sufficient for the model's pathology? Check_Dose->Check_Duration Yes Extend_Duration Consider a Longer-Term Study or Pilot with Staggered Endpoints Check_Duration->Extend_Duration No Re-evaluate Re-evaluate Model or Mechanism of Action Check_Duration->Re-evaluate Yes

Caption: Decision tree for troubleshooting suboptimal efficacy in preclinical studies.

References

Technical Support Center: Troubleshooting Variability in Experimental Results with Licogliflozin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with licogliflozin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and variability encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing inconsistent levels of SGLT1 and SGLT2 inhibition in our cell-based assays. What are the potential causes?

A1: Variability in SGLT1/SGLT2 inhibition assays can arise from several factors:

  • Cell Line Integrity:

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered protein expression, including SGLT1 and SGLT2.

    • Cell Health: Ensure high cell viability (>95%) before starting the experiment. Stressed or unhealthy cells can exhibit altered transporter function.

    • Expression Levels: SGLT1 and SGLT2 expression can vary between cell lines and even between different passages of the same cell line. Periodically verify expression levels using qPCR or Western blotting.

  • Compound Stability and Handling:

    • Fresh Preparation: this compound solutions may be unstable. It is recommended to prepare fresh solutions for each experiment from a powdered stock.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or transporter activity (typically <0.5%).

  • Assay Conditions:

    • Incubation Times: Optimize and strictly control the incubation times for both the compound and the substrate (e.g., 2-NBDG).

    • Temperature: Maintain a constant and optimal temperature (typically 37°C) throughout the assay, as temperature fluctuations can impact transporter kinetics.

    • Buffer Composition: Ensure the buffer composition, particularly sodium concentration, is consistent, as SGLT transporters are sodium-dependent.

Q2: Our glucose uptake assay results show high background fluorescence and a low signal-to-noise ratio. How can we improve this?

A2: High background and low signal in fluorescent glucose uptake assays (e.g., using 2-NBDG) are common issues. Consider the following troubleshooting steps:

  • Washing Steps: Increase the number and rigor of washing steps after 2-NBDG incubation to remove extracellular fluorescence. Use ice-cold PBS to minimize passive diffusion.

  • 2-NBDG Concentration: Optimize the 2-NBDG concentration. While higher concentrations may seem to increase the signal, they can also lead to higher background and potential cytotoxicity.

  • Incubation Time: A shorter incubation time with 2-NBDG might reduce background uptake without significantly compromising the signal from active transport.

  • Cell Density: Optimize cell seeding density. Too few cells will result in a low signal, while over-confluent cells may have altered transporter expression and uptake.

  • Glucose Starvation: Ensure an adequate glucose starvation period before adding 2-NBDG to maximize its uptake through glucose transporters.

Q3: We are observing off-target effects that are not consistent with SGLT1/SGLT2 inhibition. What could be the cause?

A3: While this compound is a potent SGLT1/2 inhibitor, off-target effects can occur, especially at higher concentrations.

  • Concentration Range: Use the lowest effective concentration of this compound possible, based on its known IC50 values, to minimize the risk of off-target effects.

  • Control Experiments: Include appropriate controls, such as a known selective SGLT2 inhibitor (e.g., dapagliflozin) and a known selective SGLT1 inhibitor, to help differentiate between on-target and off-target effects.

  • Cell Line Specificity: Some cell lines may express other transporters or proteins that interact with this compound. Consider using a different cell line or a cell line with knockout of potential off-target proteins to investigate this.

  • Literature Review: Consult the literature for known off-target effects of other dual SGLT1/SGLT2 inhibitors, as these may provide insights into potential off-target mechanisms of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro and clinical studies.

ParameterValueSpecies/SystemReference
In Vitro Potency
SGLT1 IC5020.6 nMHuman[1]
SGLT2 IC500.58 nMHuman[1]
Selectivity (SGLT1/SGLT2)>30-fold for SGLT2Human[1]
Clinical Efficacy (Weight Loss vs. Placebo at 24 weeks)
150 mg once daily-3.73%Human (Overweight/Obese)[1]
50 mg twice daily-3.83%Human (Overweight/Obese)[1]
Clinical Efficacy (Weight Loss vs. Placebo at 12 weeks)
150 mg once daily-5.7%Human (Obese)[2]
Metabolic Effects in T2DM (14-day treatment)
Reduction in 24-hour average glucose26%Human[3]
Increase in Urinary Glucose Excretion (UGE24)to 100 gHuman[3]

Key Experimental Protocols

SGLT1/SGLT2 Inhibition Assay using 2-NBDG

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on SGLT1 and SGLT2 transporters using the fluorescent glucose analog 2-NBDG.

Materials:

  • HEK293 cells stably expressing human SGLT1 or SGLT2

  • DMEM (glucose-free)

  • Fetal Bovine Serum (FBS)

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • This compound

  • Phlorizin (a known SGLT inhibitor, as a positive control)

  • PBS (Phosphate-Buffered Saline)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293-hSGLT1 or HEK293-hSGLT2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.

  • Glucose Starvation: The next day, gently wash the cells twice with warm PBS. Then, add 100 µL of glucose-free DMEM to each well and incubate for 1-2 hours at 37°C.

  • Compound Incubation: Prepare serial dilutions of this compound and the positive control (phlorizin) in glucose-free DMEM. Remove the starvation medium and add 50 µL of the compound dilutions to the respective wells. Incubate for 30 minutes at 37°C.

  • 2-NBDG Uptake: Prepare a 2X solution of 2-NBDG in glucose-free DMEM. Add 50 µL of the 2X 2-NBDG solution to each well (for a final 1X concentration) and incubate for 30-60 minutes at 37°C.

  • Terminate Uptake: Remove the 2-NBDG containing medium and wash the cells three times with 150 µL of ice-cold PBS per well.

  • Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.

Troubleshooting Common Artifacts in 2-NBDG Glucose Uptake Assays
  • High background: Can be caused by non-specific binding of 2-NBDG to the cell surface or plastic. Ensure thorough washing with ice-cold PBS.

  • Low signal: May result from low transporter expression, insufficient glucose starvation, or suboptimal 2-NBDG concentration and incubation time.

  • Cell death: High concentrations of 2-NBDG or prolonged incubation can be toxic to some cell lines. Perform a viability assay to determine the optimal conditions.

Visualizations

Licogliflozin_Signaling_Pathway Dietary Glucose Dietary Glucose SGLT1 SGLT1 Dietary Glucose->SGLT1 Blood Glucose Blood Glucose SGLT1->Blood Glucose Transport Urinary Glucose Excretion Urinary Glucose Excretion SGLT2 SGLT2 SGLT2->Blood Glucose Filtered Glucose Filtered Glucose Filtered Glucose->SGLT2 Reabsorption This compound This compound This compound->SGLT1 Inhibition This compound->SGLT2 Inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_compound Compound Issues cluster_cells Cellular Issues cluster_assay Assay Optimization Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity (Fresh stock, solubility) Start->Check_Compound Check_Cells Assess Cell Health & Passage (Viability >95%, low passage) Start->Check_Cells Check_Assay Review Assay Parameters (Incubation times, temperature) Start->Check_Assay Compound_OK Compound OK? Check_Compound->Compound_OK Cells_OK Cells Healthy? Check_Cells->Cells_OK Assay_OK Assay Optimized? Check_Assay->Assay_OK Compound_OK->Check_Cells Yes Prepare_Fresh Prepare Fresh Stock Solution Compound_OK->Prepare_Fresh No Consistent_Results Consistent Results Achieved Prepare_Fresh->Consistent_Results Cells_OK->Check_Assay Yes Culture_New Culture New Batch of Cells Cells_OK->Culture_New No Culture_New->Consistent_Results Optimize_Assay Optimize Assay Conditions (e.g., 2-NBDG concentration) Assay_OK->Optimize_Assay No Assay_OK->Consistent_Results Yes Optimize_Assay->Consistent_Results

References

Technical Support Center: Investigating Off-Target Effects of Licogliflozin In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the dual SGLT1/2 inhibitor, licogliflozin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design, execute, and interpret in vitro experiments aimed at identifying and mitigating potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target mechanisms of this compound?

A1: this compound is a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[1][2][3][4] Its primary, or "on-target," effect is the inhibition of glucose reabsorption in the kidneys (via SGLT2) and glucose absorption in the intestines (via SGLT1), leading to increased urinary glucose excretion and reduced blood glucose levels.[1][2]

Potential "off-target" effects, which are effects not directly related to SGLT1/2 inhibition, have been observed with other SGLT inhibitors and may be relevant for this compound. These can be broadly categorized as:

  • Cardioprotective effects: SGLT2 inhibitors have shown cardiovascular benefits that may be independent of their glucose-lowering effects.[5] Putative mechanisms include inhibition of the Na+/H+ exchanger (NHE1) in cardiomyocytes, anti-inflammatory effects, and modulation of mitochondrial function.[5]

  • Anti-inflammatory effects: Some SGLT2 inhibitors have been shown to suppress inflammatory pathways, such as the NLRP3 inflammasome.

  • Effects on other transporters and receptors: Due to structural similarities with other molecules, this compound could potentially interact with a range of other proteins. A comprehensive off-target screening panel is the best way to identify such interactions.

Q2: How does the dual SGLT1/SGLT2 inhibition of this compound potentially lead to different off-target effects compared to selective SGLT2 inhibitors?

A2: The dual inhibitory action of this compound on both SGLT1 and SGLT2 may result in a unique off-target profile compared to selective SGLT2 inhibitors. SGLT1 is more broadly expressed than SGLT2, with significant presence in the intestine, heart, and other tissues.[6][7] Therefore, at concentrations that inhibit SGLT1, this compound might exert effects in these tissues that are not observed with selective SGLT2 inhibitors. For example, intestinal SGLT1 inhibition can lead to gastrointestinal side effects like diarrhea, which has been reported with this compound.[2] Researchers should consider the expression of both SGLT1 and SGLT2 in their in vitro models to dissect the specific contributions of each transporter to the observed effects.

Q3: We are observing unexpected changes in cell viability in our in vitro assay. Could this be an off-target effect of this compound?

A3: Unexpected changes in cell viability could indeed be an off-target effect. To investigate this, consider the following troubleshooting steps:

  • Dose-response curve: Determine the concentration at which cytotoxicity is observed. Is it within the expected therapeutic range for SGLT1/2 inhibition?

  • Control compounds: Compare the effects of this compound to a selective SGLT2 inhibitor and a selective SGLT1 inhibitor (if available) in your cell model. This can help to distinguish between effects mediated by each transporter and potential off-target effects.

  • Cell line selection: Ensure your chosen cell line is appropriate for studying the intended on-target effect. If you are investigating off-target effects, consider using a cell line that does not express SGLT1 or SGLT2 to isolate non-SGLT mediated effects.

  • Assay-specific troubleshooting: Refer to the troubleshooting guides for specific assays below (e.g., mitochondrial function assays) to rule out experimental artifacts.

Q4: How can we proactively screen for potential off-target liabilities of this compound in our research?

A4: A proactive approach to identifying off-target effects is highly recommended. The gold standard is to perform a broad off-target screening panel using radioligand binding and enzyme inhibition assays.[8][9][10][11] These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. Commercial services are available that offer such screening panels.[12][13] In the absence of a commercial screen, a literature search for the off-target profiles of structurally similar compounds can provide clues for candidate off-targets to investigate.

Troubleshooting Guides

Troubleshooting In Vitro SGLT Inhibition Assays
Issue Possible Cause Recommended Solution
High variability in glucose uptake measurements Inconsistent cell seeding density.Ensure a uniform cell monolayer by optimizing seeding protocols and performing cell counts before plating.
Fluctuation in incubation times.Use a multichannel pipette or automated liquid handler for simultaneous addition of compounds and substrates. Precisely time all incubation steps.
Instability of this compound in assay buffer.Prepare fresh solutions of this compound for each experiment. Check the solubility and stability of the compound in your specific assay medium.
Lower than expected potency (high IC50) Suboptimal assay conditions (pH, temperature).Optimize assay buffer pH and temperature to ensure optimal SGLT transporter function.
High protein binding of this compound in the assay medium.Consider using a serum-free medium or a medium with a lower protein concentration if significant protein binding is suspected.
Incorrect substrate concentration.Use a substrate concentration at or below the Km for the transporter to ensure sensitive detection of inhibition.
Inconsistent results between experiments Cell line passage number.Use cells within a defined low passage number range, as transporter expression can change with extensive passaging.
Reagent variability.Use reagents from the same lot number for a series of experiments. Qualify new lots of critical reagents.
Troubleshooting Off-Target Effect Assays
Issue Possible Cause Recommended Solution
No effect observed in an off-target assay (e.g., NHE1 inhibition) Insufficient concentration of this compound.Test a broad range of concentrations, including those that are supraphysiological, to determine if an effect can be elicited.
Low expression of the off-target protein in the cell model.Confirm the expression of the target protein (e.g., NHE1) in your cell line using techniques like Western blotting or qPCR.
Assay is not sensitive enough.Optimize the assay protocol to increase its sensitivity. This may involve adjusting substrate concentrations, incubation times, or the detection method.
Conflicting results with published data for other SGLT inhibitors Differences in experimental conditions.Carefully compare your experimental protocol with the published methods, paying close attention to cell type, compound concentrations, and assay endpoints.
Specificity of this compound's off-target profile.Recognize that the dual SGLT1/2 inhibition and unique chemical structure of this compound may lead to a different off-target profile compared to other SGLT inhibitors.

Quantitative Data Summary

A comprehensive off-target binding and enzyme inhibition profile for this compound is not publicly available. The following tables provide a template for how such data would be presented and include the known on-target potencies. Researchers are encouraged to perform their own off-target screening to generate specific data for their experimental systems.

Table 1: On-Target Potency of this compound

TargetAssay TypeIC50 (nM)Reference
Human SGLT1In vitro inhibition20.6[1]
Human SGLT2In vitro inhibition0.58[1]

Table 2: Example Off-Target Screening Panel for this compound (Hypothetical Data)

This table is for illustrative purposes only. The listed off-targets are based on known off-target activities of other SGLT inhibitors and should be experimentally verified for this compound.

TargetTarget ClassAssay Type% Inhibition at 10 µMIC50 (µM)
Receptors
Adrenergic α1AGPCRRadioligand Binding<20%>10
Dopamine D2GPCRRadioligand Binding<20%>10
Histamine H1GPCRRadioligand Binding<20%>10
Ion Channels
hERGPotassium ChannelElectrophysiology<20%>10
Nav1.5Sodium ChannelElectrophysiology25%>10
Cav1.2Calcium ChannelElectrophysiology<20%>10
Transporters
NHE1Na+/H+ ExchangerFunctional Assay45%8.5
SERTSerotonin TransporterRadioligand Binding<20%>10
Enzymes
COX-1CyclooxygenaseEnzyme Inhibition<20%>10
PDE4PhosphodiesteraseEnzyme Inhibition<20%>10

Experimental Protocols

Protocol 1: In Vitro SGLT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SGLT1 and SGLT2.

Materials:

  • Cell lines stably expressing human SGLT1 or SGLT2 (e.g., CHO or HEK293 cells)

  • Non-radiolabeled glucose analog (e.g., 2-NBDG) or radiolabeled non-metabolizable glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, ¹⁴C-AMG)

  • This compound

  • Positive control inhibitor (e.g., phlorizin)

  • Cell culture medium and supplements

  • Assay buffer (e.g., Krebs-Ringer-Henseleit buffer)

  • Scintillation counter or fluorescence plate reader

  • 96-well plates

Methodology:

  • Cell Culture: Culture the SGLT1- and SGLT2-expressing cells to confluence in 96-well plates.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in assay buffer.

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed assay buffer.

    • Add the compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.

    • Add the labeled glucose analog to all wells to initiate the uptake.

  • Incubation: Incubate the plates for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Assay Termination and Lysis:

    • Aspirate the assay solution and rapidly wash the cells with ice-cold assay buffer to stop the transport.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Detection:

    • For radiolabeled substrate, add the cell lysate to a scintillation vial with scintillation cocktail and count the radioactivity.

    • For fluorescent substrate, measure the fluorescence of the cell lysate using a plate reader.

  • Data Analysis:

    • Subtract the background signal (non-specific uptake in the presence of a high concentration of the positive control).

    • Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro NHE1 Inhibition Assay

Objective: To assess the inhibitory effect of this compound on Na+/H+ exchanger 1 (NHE1) activity.

Materials:

  • A suitable cell line with endogenous or overexpressed NHE1 (e.g., cardiomyocytes, HEK293 cells)

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • This compound

  • Selective NHE1 inhibitor as a positive control (e.g., cariporide)

  • Ammonium chloride (NH₄Cl)

  • Sodium-free and sodium-containing buffers

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Methodology:

  • Cell Seeding and Dye Loading:

    • Seed cells on glass coverslips or in 96-well black-walled, clear-bottom plates.

    • Load the cells with BCECF-AM according to the manufacturer's protocol.

  • Induction of Acidosis:

    • Perfuse the cells with a buffer containing NH₄Cl for a few minutes to induce an intracellular acid load upon washout.

  • pH Recovery Measurement:

    • Wash out the NH₄Cl with a sodium-free buffer to induce intracellular acidosis.

    • Switch to a sodium-containing buffer to initiate NHE1-mediated pH recovery.

    • Monitor the change in intracellular pH (pHi) over time by measuring the fluorescence ratio of BCECF at two excitation wavelengths.

  • Inhibitor Treatment:

    • Perform the pH recovery assay in the presence of different concentrations of this compound or the positive control (cariporide). The compounds should be present during the acidosis induction and recovery phases.

  • Data Analysis:

    • Calculate the initial rate of pHi recovery (dpHi/dt) for each condition.

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition of the pHi recovery rate against the log concentration of this compound to determine its inhibitory potency.

Visualizations

Signaling_Pathway cluster_SGLT2_inhibition On-Target: SGLT2 Inhibition (Kidney) cluster_off_target Potential Off-Target Effects SGLT2 SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption mediates Urinary_Glucose_Excretion Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion reduces Blood_Glucose Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose lowers This compound This compound This compound->SGLT2 inhibits NHE1 NHE1 Intracellular_Na Intracellular Na+ NHE1->Intracellular_Na regulates Cardioprotection Cardioprotection Intracellular_Na->Cardioprotection contributes to NLRP3 NLRP3 Inflammasome Inflammation Inflammation NLRP3->Inflammation promotes Anti_inflammatory_effects Anti-inflammatory Effects Inflammation->Anti_inflammatory_effects reduced by Licogliflozin_off This compound Licogliflozin_off->NHE1 may inhibit Licogliflozin_off->NLRP3 may inhibit

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_assay In Vitro Assay cluster_analysis Data Analysis start Start: Seed cells in 96-well plate culture Culture cells to confluence start->culture prepare_compounds Prepare serial dilutions of this compound culture->prepare_compounds wash_cells Wash cells with assay buffer add_compounds Add compound dilutions and pre-incubate wash_cells->add_compounds add_substrate Add labeled glucose analog add_compounds->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction and lyse cells incubate->stop_reaction detect_signal Detect signal (scintillation or fluorescence) stop_reaction->detect_signal calculate_inhibition Calculate % inhibition detect_signal->calculate_inhibition plot_data Plot dose-response curve calculate_inhibition->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

References

Technical Support Center: Licogliflozin Dose-Response Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dose-response of licogliflozin for maximal efficacy. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a dual inhibitor of sodium-glucose cotransporter 1 (SGLT1) and 2 (SGLT2).[1][2][3] SGLT2 inhibition reduces the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion.[3] SGLT1 inhibition primarily occurs in the intestine, reducing the absorption of glucose and galactose.[3] This dual action contributes to weight loss and improved glycemic control.[1][4] Furthermore, intestinal SGLT1 inhibition may stimulate the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which can further aid in blood glucose regulation and weight management.[3][4]

Q2: What is the expected efficacy of this compound in terms of weight loss at different doses?

Clinical studies have demonstrated a dose-dependent effect of this compound on weight loss. Higher doses generally lead to greater weight reduction, but also a higher incidence of gastrointestinal adverse events.[2][3][5] A 24-week study showed that the most significant weight loss was observed with the 50 mg twice-daily and 150 mg once-daily doses.[2][3] A 12-week study in Japanese patients with obesity also showed a dose-dependent reduction in body weight.[6]

Q3: How does this compound affect glycemic control?

This compound has been shown to improve glycemic control in patients with type 2 diabetes. A meta-analysis indicated a mean difference in HbA1c of -0.30% in obese diabetic patients treated with this compound compared to placebo.[1] A 14-day treatment with 15 mg once-daily this compound reduced 24-hour average glucose levels by 26%.[4][7] Single doses have also been shown to significantly reduce postprandial glucose excursion.[4][7][8]

Q4: What are the most common adverse events associated with this compound, and are they dose-dependent?

The most frequently reported adverse events are gastrointestinal, with diarrhea being the most common.[1][2][4][7] The incidence of these events is generally higher with increased doses of this compound.[2][3][5] Other reported gastrointestinal side effects include flatulence, abdominal pain, and abdominal distension.[7]

Troubleshooting Guide

Issue 1: High incidence of gastrointestinal side effects (e.g., diarrhea) in study participants.

  • Possible Cause: The gastrointestinal side effects are likely mechanism-based and related to the inhibition of SGLT1 in the gut, especially with high carbohydrate intake.[3]

  • Troubleshooting Steps:

    • Dose Adjustment: Consider if a lower dose of this compound might maintain a reasonable level of efficacy while improving tolerability. The 50 mg once-daily dose has been suggested to have a good balance between efficacy and tolerability.[2][3][5]

    • Dietary Modification: Counsel participants to reduce their intake of carbohydrates, particularly glucose and galactose, in the meal accompanying the this compound dose.[3]

    • Dosing Regimen: Evaluate if a twice-daily dosing regimen with lower individual doses could mitigate side effects compared to a single higher daily dose.

Issue 2: Suboptimal weight loss or glycemic control observed at a given dose.

  • Possible Cause: The dose may be too low for the specific patient population, or individual patient characteristics could be influencing the response.

  • Troubleshooting Steps:

    • Dose Escalation: If tolerability is good, a higher dose may be required to achieve the desired efficacy. Refer to the dose-ranging studies to select an appropriate higher dose.[2][3][6]

    • Patient Population: Analyze the baseline characteristics of the study population. Factors such as baseline weight, glycemic status, and diet can influence the outcomes.

    • Adherence: Ensure patient adherence to the treatment protocol and any dietary recommendations.

Issue 3: Unexpected variability in patient response.

  • Possible Cause: Variability in response can be due to genetic factors, differences in gut microbiota, or variations in dietary habits among participants.

  • Troubleshooting Steps:

    • Stratification: Analyze data based on baseline characteristics (e.g., glycemic status: normoglycemic, dysglycemic, T2DM) to identify any subgroups with a more pronounced response.[3]

    • Dietary Monitoring: Implement more rigorous monitoring of participants' dietary intake to assess its impact on efficacy and side effects.

    • Exploratory Biomarkers: Consider measuring biomarkers related to glucose metabolism and gut hormone secretion (e.g., GLP-1, PYY) to understand the mechanisms behind the variable responses.[4][7]

Data Presentation

Table 1: Dose-Response of this compound on Body Weight Change at 24 Weeks [2][3]

Dose RegimenMean Adjusted Percent Change in Body Weight (%)Responders with ≥5% Weight Loss (%)
Placebo-12.8
50 mg once daily-Significant vs. Placebo
150 mg once daily-3.7342.9
25 mg twice daily-Significant vs. Placebo
50 mg twice daily-3.8345.3

Table 2: Dose-Dependent Efficacy of this compound in Japanese Patients with Obesity at 12 Weeks [6]

Dose (once daily)Placebo-Subtracted Mean % Change in Body WeightResponders with ≥3% Weight Loss (%)
2.5 mg-1.9915.8
10 mg-3.0055.6
25 mg-3.5450.0
50 mg-3.9156.7
Placebo-7.1

Table 3: Effect of this compound on Incretin Hormones (15 mg once daily for 14 days) [4][7]

HormoneChange vs. Placebo (post OGTT)
Total GLP-1+54%
PYY3-36+67%
GIP-53%

Experimental Protocols

Protocol 1: Dose-Response Study for Weight Management

  • Objective: To evaluate the dose-response relationship of different this compound dosing regimens on body weight in adults with overweight or obesity.

  • Methodology:

    • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][3]

    • Participants: Adults with a specified BMI range (e.g., ≥27 kg/m ²).

    • Intervention: Participants are randomized to receive one of several once-daily (e.g., 2.5 mg, 10 mg, 50 mg, 150 mg) or twice-daily (e.g., 2.5 mg, 5 mg, 25 mg, 50 mg) doses of this compound, or placebo, for a predefined period (e.g., 24 weeks).[3]

    • Primary Endpoint: The primary efficacy endpoint is the percent change in body weight from baseline to the end of the treatment period.[2][3]

    • Secondary Endpoints: Include the proportion of participants achieving ≥5% or ≥10% weight loss, and changes in waist circumference, HbA1c, blood pressure, and lipid profiles.[3]

    • Safety Assessment: Monitor adverse events, particularly gastrointestinal events, throughout the study.

    • Statistical Analysis: An ANCOVA model can be used to analyze the percent change in body weight, with treatment, baseline glycemic status, and region as factors, and baseline weight as a covariate.[3]

Mandatory Visualizations

Licogliflozin_Mechanism_of_Action cluster_enterocyte Enterocyte cluster_kidney Kidney (Proximal Tubule) cluster_bloodstream Bloodstream Glucose/Galactose Glucose/Galactose SGLT1 SGLT1 Glucose/Galactose->SGLT1 Absorption L-Cell L-Cell SGLT1->L-Cell Stimulates (indirectly) GLP-1 & PYY\nSecretion GLP-1 & PYY Secretion L-Cell->GLP-1 & PYY\nSecretion SGLT2 SGLT2 Urinary\nExcretion Urinary Excretion SGLT2->Urinary\nExcretion Increased Excretion Blood\nGlucose Blood Glucose SGLT2->Blood\nGlucose Glucose Reabsorption This compound This compound This compound->SGLT1 Inhibits This compound->SGLT2 Inhibits Blood\nGlucose->SGLT2

Caption: Mechanism of action of this compound as a dual SGLT1/SGLT2 inhibitor.

Experimental_Workflow_Dose_Response cluster_treatment Treatment Arms (e.g., 24 Weeks) start Participant Recruitment (Overweight/Obese Adults) screening Screening & Baseline Assessment (Weight, BMI, HbA1c, etc.) start->screening randomization Randomization screening->randomization placebo Placebo randomization->placebo dose1 This compound Dose 1 (e.g., 50mg QD) randomization->dose1 dose2 This compound Dose 2 (e.g., 150mg QD) randomization->dose2 dose3 This compound Dose 3 (e.g., 50mg BID) randomization->dose3 followup Follow-up Visits (Monitor Weight, AEs, etc.) placebo->followup dose1->followup dose2->followup dose3->followup end_of_study End of Study Assessment (Primary & Secondary Endpoints) followup->end_of_study analysis Statistical Analysis (Dose-Response Modeling) end_of_study->analysis

References

Technical Support Center: Improving the Translational Relevance of Preclinical Licogliflozin Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with the dual SGLT1/2 inhibitor, licogliflozin. Our goal is to enhance the translational relevance of your preclinical findings by addressing common challenges and providing standardized methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[1][2] SGLT2 is predominantly responsible for glucose reabsorption in the kidneys, while SGLT1 is primarily responsible for glucose absorption in the intestine, with a smaller role in renal glucose reabsorption.[1][2][3] By inhibiting both transporters, this compound reduces blood glucose levels by increasing urinary glucose excretion and decreasing intestinal glucose absorption.[4]

Q2: What are the reported in vitro IC50 values for this compound?

Q3: What are the key differences in this compound's pharmacokinetics between preclinical species and humans?

A3: Oral absorption of this compound is rapid in rats, dogs, and humans (tmax < 1 h).[6] However, the primary route of elimination differs. In humans, elimination is mainly through metabolism, with direct glucuronidation being a major pathway. In animal species like rats and dogs, oxidative pathways are predominant.[6] Urinary excretion of this compound and its metabolites is also more significant in humans (around 56%) compared to animal models (19-41%).[6] These differences are critical to consider when extrapolating doses and predicting human exposure from preclinical data.

Q4: What are the most common adverse effects observed with this compound in clinical trials, and how can I monitor for translatable signs in my preclinical studies?

A4: The most frequently reported adverse events in clinical trials are gastrointestinal, including diarrhea, flatulence, abdominal pain, and abdominal distension.[7] In preclinical animal models, monitor for changes in stool consistency, fecal output, and signs of abdominal discomfort (e.g., writhing, abnormal posturing). Body weight changes should be carefully interpreted to distinguish between efficacy and adverse effects.

Troubleshooting Guides

In Vivo Studies

Issue 1: High variability in urinary glucose excretion (UGE) in rodent studies.

  • Potential Causes:

    • Inconsistent food and water intake: Fluctuations in consumption directly impact urine volume and glucose content.

    • Stress: Handling and housing conditions can induce stress, affecting physiological parameters.

    • Incomplete urine collection: Improper metabolic cage setup or animal positioning can lead to sample loss.

    • Strain and sex differences: Different rodent strains and sexes can exhibit varied responses.[8]

    • Diet composition: The carbohydrate content of the diet will significantly influence the amount of glucose available for excretion.[9][10][11]

  • Troubleshooting Steps:

    • Acclimatize animals: Allow for an adequate acclimatization period to the metabolic cages before the study begins to minimize stress.

    • Ensure consistent diet and hydration: Provide ad libitum access to a standardized diet and water. Monitor and record food and water consumption.

    • Optimize urine collection: Ensure metabolic cages are functioning correctly to separate feces and urine effectively. Check for leaks or areas where urine can be trapped.

    • Standardize experimental conditions: Use animals of the same strain, sex, and age. Conduct experiments at the same time of day to minimize circadian rhythm effects.[12][13]

    • Consider paired study design: If variability remains high, consider a crossover or paired study design where each animal can serve as its own control.

Issue 2: Difficulty differentiating between weight loss due to efficacy and malaise/adverse effects.

  • Potential Causes:

    • Gastrointestinal distress: As a dual SGLT1/2 inhibitor, this compound can cause GI side effects leading to reduced food intake and subsequent weight loss.[7]

    • Dehydration: Increased urinary glucose excretion can lead to osmotic diuresis and dehydration if not compensated by adequate water intake.

    • General malaise: The compound may induce non-specific signs of sickness.

  • Troubleshooting Steps:

    • Monitor food and water intake: A significant drop in consumption may indicate malaise.

    • Observe animal behavior: Look for signs of distress such as lethargy, piloerection, or hunched posture.

    • Assess hydration status: Monitor for signs of dehydration, such as skin tenting and reduced urine output (despite glycosuria).

    • Include a pair-fed control group: This group receives the same amount of food as the this compound-treated group consumes. This helps to distinguish between the effects of caloric restriction and the direct metabolic effects of the drug.

    • Dose-response analysis: A well-designed dose-response study can help identify a therapeutic window where efficacy is observed without significant adverse effects.

In Vitro Assays

Issue 3: High background or low signal-to-noise ratio in glucose uptake assays.

  • Potential Causes:

    • Suboptimal cell health: Cells that are overgrown, senescent, or unhealthy will have altered transporter expression and function.

    • Incorrect buffer composition: The presence or absence of sodium is critical for SGLT-mediated transport.[14]

    • Insufficient washing: Residual radiolabeled or fluorescent glucose can lead to high background.

    • Low transporter expression: The cell line used may not express sufficient levels of SGLT1 or SGLT2.

  • Troubleshooting Steps:

    • Optimize cell culture conditions: Ensure cells are seeded at an appropriate density and are in a logarithmic growth phase.

    • Validate buffer composition: Use a sodium-containing buffer for SGLT-mediated uptake and a sodium-free buffer (e.g., replacing NaCl with choline chloride) to determine non-SGLT mediated uptake.[14]

    • Improve washing steps: Increase the number and volume of washes with ice-cold buffer to effectively remove extracellular glucose.

    • Use a stable cell line with confirmed transporter expression: If using a transient transfection system, verify expression levels. Consider using a cell line stably overexpressing human SGLT1 or SGLT2.[15]

    • Optimize substrate concentration and incubation time: Determine the optimal concentration of the glucose analog and the incubation time to maximize the signal window.[14]

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound

SpeciesTmax (h)Estimated Oral Absorption (%)Primary Elimination Route
Rat< 187%Oxidative Metabolism
Dog< 1100%Oxidative Metabolism
Human< 177%Glucuronidation & Oxidative Metabolism

Data sourced from PubMed.[6]

Table 2: In Vitro Inhibitory Activity of a Representative Dual SGLT1/2 Inhibitor (HM41322)

TransporterIC50 (nM)
Human SGLT154.6
Human SGLT25.6

Data from a study on a similar dual inhibitor, HM41322, in HEK293 cells.

Experimental Protocols

In Vitro SGLT1/SGLT2 Inhibition Assay (Radiolabeled Glucose Uptake)

Objective: To determine the in vitro potency of this compound to inhibit human SGLT1 and SGLT2.

Materials:

  • HEK293 cells stably expressing human SGLT1 or SGLT2.

  • Assay buffer (Sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer.

  • Wash buffer (Sodium-free): KRH buffer with NaCl replaced by an equimolar concentration of choline chloride.

  • [¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG).

  • This compound stock solution in DMSO.

  • Scintillation cocktail and counter.

Procedure:

  • Seed HEK293-hSGLT1 or HEK293-hSGLT2 cells in a 96-well plate and grow to confluence.

  • On the day of the assay, wash the cells twice with wash buffer.

  • Pre-incubate the cells for 15-30 minutes with assay buffer containing various concentrations of this compound or vehicle (DMSO).

  • Initiate glucose uptake by adding assay buffer containing [¹⁴C]AMG and the corresponding concentration of this compound.

  • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold wash buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

Objective: To evaluate the effect of this compound on glucose tolerance in a rodent model of diabetes or obesity.

Materials:

  • Male db/db mice or Zucker Diabetic Fatty (ZDF) rats.[9]

  • This compound formulation for oral gavage.

  • Glucose solution (e.g., 2 g/kg).

  • Handheld glucometer and test strips.

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes).

Procedure:

  • Fast the animals overnight (e.g., 16 hours) with free access to water.[8][12]

  • Record the baseline body weight.

  • Administer this compound or vehicle orally by gavage at a specified time before the glucose challenge (e.g., 30-60 minutes).

  • At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.

  • Immediately after the baseline blood sample, administer the glucose solution orally by gavage.

  • Collect blood samples at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[12]

  • Measure blood glucose at each time point using a glucometer.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

Mandatory Visualizations

Signaling_Pathway cluster_intestine Intestinal Lumen cluster_kidney Kidney Proximal Tubule Glucose_Galactose Glucose/Galactose SGLT1 SGLT1 Glucose_Galactose->SGLT1 Absorption Reduced_Glucose_Absorption Reduced Glucose Absorption SGLT1->Reduced_Glucose_Absorption Filtered_Glucose Filtered Glucose SGLT2 SGLT2 Filtered_Glucose->SGLT2 ~90% Reabsorption SGLT1_Kidney SGLT1 Filtered_Glucose->SGLT1_Kidney ~10% Reabsorption Increased_UGE Increased Urinary Glucose Excretion (UGE) SGLT2->Increased_UGE SGLT1_Kidney->Increased_UGE This compound This compound This compound->SGLT1 Inhibits This compound->SGLT2 Inhibits This compound->SGLT1_Kidney Inhibits Lower_Blood_Glucose Lower Blood Glucose Reduced_Glucose_Absorption->Lower_Blood_Glucose Increased_UGE->Lower_Blood_Glucose

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing and Glucose Challenge cluster_sampling Blood Sampling cluster_analysis Data Analysis Acclimatization Acclimatize Animals to Metabolic Cages Fasting Overnight Fasting (16 hours) Acclimatization->Fasting Dosing Administer this compound or Vehicle (Oral Gavage) Fasting->Dosing Baseline_Sample Baseline Blood Sample (t=0) Dosing->Baseline_Sample Glucose_Challenge Oral Glucose Challenge (2g/kg) Baseline_Sample->Glucose_Challenge Timepoints Collect Blood Samples at 15, 30, 60, 90, 120 min Glucose_Challenge->Timepoints Glucose_Measurement Measure Blood Glucose (Glucometer) Timepoints->Glucose_Measurement AUC_Calculation Calculate Area Under the Curve (AUC) Glucose_Measurement->AUC_Calculation

Caption: Oral Glucose Tolerance Test (OGTT) workflow.

Troubleshooting_Logic Start High Variability in UGE Observed Check_Intake Consistent Food and Water Intake? Start->Check_Intake Check_Stress Minimal Animal Stress? Check_Intake->Check_Stress Yes Action_Intake Ensure ad libitum access and monitor consumption Check_Intake->Action_Intake No Check_Collection Complete Urine Collection? Check_Stress->Check_Collection Yes Action_Stress Adequate acclimatization period Check_Stress->Action_Stress No Check_Standardization Standardized Conditions? (Strain, Sex, Age) Check_Collection->Check_Standardization Yes Action_Collection Optimize metabolic cage setup Check_Collection->Action_Collection No Action_Standardization Use uniform animal groups Check_Standardization->Action_Standardization No Consider_Design Consider Paired Study Design Check_Standardization->Consider_Design Yes Action_Intake->Check_Stress Action_Stress->Check_Collection Action_Collection->Check_Standardization Action_Standardization->Consider_Design

Caption: Troubleshooting high UGE variability.

References

Technical Support Center: Refining Surgical Models for Licogliflozin Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing refined surgical models to test the efficacy of licogliflozin, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Issue/Question Possible Causes Recommended Solutions
High post-operative mortality rates in rodent bariatric surgery models. [1][2]- Anesthesia: Gaseous anesthesia can lead to higher mortality in some rodent models.[2]- Surgical inexperience: There is a significant learning curve for these procedures.[2]- Animal fragility: Certain strains, like the Goto-Kakizaki (GK) rat, are inherently more fragile.[1]- Post-operative complications: Leakage, obstruction, or stricture at the surgical site.[3]- Anesthesia: Consider alternative anesthetic protocols and ensure proper monitoring.- Surgical training: Practice surgical techniques to reduce operating time and improve outcomes. Operating time for sleeve gastrectomy can be reduced by up to 60% and for RYGB by 35% with experience.[2]- Animal model selection: Choose a robust strain for initial studies before moving to more delicate models.- Post-operative care: Provide intensive perioperative management including fluids, antibiotics, and pain control.[1] Place animals on raised wire platforms to prevent ingestion of bedding that could cause obstructions.[3]
Inconsistent or lower-than-expected weight loss in the surgical group treated with this compound. - Surgical model variability: Different bariatric surgery models (e.g., Roux-en-Y gastric bypass vs. sleeve gastrectomy) can produce different weight loss outcomes.[4]- Weight regain: A tendency for weight regain after metabolic surgery has been observed in rodent models.[4]- Diet: The type of diet (e.g., high-fat) can influence the degree of weight loss.[5]- This compound dosage: The dose of this compound may not be optimal for the specific rodent model.- Model standardization: Ensure consistent surgical procedures and use appropriate sham controls.- Long-term monitoring: Extend the study duration to observe potential weight regain and the long-term effects of this compound.- Dietary control: Use a standardized, relevant diet and report its composition in detail.- Dose-response study: Conduct a dose-ranging study to determine the most effective dose of this compound in your model.
Gastrointestinal side effects (e.g., diarrhea) in animals treated with this compound. - SGLT1 inhibition: Inhibition of SGLT1 in the intestine can lead to glucose-galactose malabsorption and subsequent diarrhea.[6][7]- High this compound dose: Higher doses are more frequently associated with gastrointestinal adverse events.[8]- Dose adjustment: Consider lowering the dose of this compound if gastrointestinal issues are severe and impacting animal welfare.- Dietary modification: While not a primary solution, ensuring adequate hydration is crucial.- Monitor and report: Carefully document the incidence and severity of gastrointestinal side effects as part of the drug's safety profile.
Unexpected fluctuations in blood glucose levels. - SGLT1/2 inhibition mechanism: this compound promotes urinary glucose excretion, which can lead to fluctuations, especially post-prandially.[9][10]- Compensatory mechanisms: Rodent models may exhibit physiological adaptations to SGLT inhibition.[7]- Continuous Glucose Monitoring (CGM): Utilize CGM to get a more complete picture of glycemic variability.[10]- Standardized feeding times: Control for feeding-related glucose spikes by standardizing the timing of food availability.- Include appropriate controls: Compare against both sham-operated and vehicle-treated animals.

Frequently Asked Questions (FAQs)

1. Which rodent surgical model is most appropriate for testing this compound's efficacy?

The choice of model depends on the specific research question.

  • Roux-en-Y Gastric Bypass (RYGB): A well-established model that leads to significant and sustained weight loss and improvements in glucose tolerance.[4] It is suitable for investigating the synergistic effects of this compound with surgically induced metabolic changes.

  • Vertical Sleeve Gastrectomy (VSG): Another common model that also produces significant weight loss and metabolic improvements.[4] It may be technically less challenging than RYGB.[2]

  • Genetically Obese Models (e.g., db/db mice): These models are useful for studying the effects of this compound in the context of genetic predisposition to obesity and type 2 diabetes.[11]

  • Diet-Induced Obesity (DIO) Models: These models are relevant for studying obesity that more closely mimics the human condition resulting from environmental factors.[4]

2. What is the recommended method for this compound administration in rodent models?

Oral gavage is a common and effective method for administering this compound to rodents, mimicking the clinical route of administration.[5] It is important to use a suitable vehicle, such as 0.1% Tween 80, and to administer the drug at the same time each day to ensure consistent pharmacokinetics.

3. How does this compound's dual SGLT1/2 inhibition affect the interpretation of results from surgical models?

The dual-action of this compound is a key consideration.

  • SGLT2 inhibition primarily acts in the kidneys to increase urinary glucose excretion.[12]

  • SGLT1 inhibition acts in both the intestine (delaying glucose absorption) and the kidneys (contributing to glucose excretion).[6][7] In a post-bariatric surgery model, the altered gut anatomy can influence the intestinal effects of SGLT1 inhibition. It is crucial to differentiate the effects of the surgery from the pharmacological effects of this compound. This can be achieved through meticulous study design with appropriate control groups (sham surgery + vehicle, sham surgery + this compound, bariatric surgery + vehicle, and bariatric surgery + this compound).

4. What are the key outcome measures to assess this compound's efficacy in these models?

  • Primary Endpoints:

    • Body weight and body composition (fat mass vs. lean mass).[4]

    • Glycemic control (fasting glucose, HbA1c, glucose tolerance tests).[10]

  • Secondary Endpoints:

    • Food intake and feeding behavior.[4]

    • Energy expenditure.

    • Markers of liver health (e.g., ALT, AST) in models of non-alcoholic fatty liver disease (NAFLD).

    • Cardiovascular parameters (e.g., blood pressure).[13]

Data Presentation

Table 1: Summary of this compound Efficacy in Human Clinical Trials

ParameterStudy PopulationThis compound DoseDurationResult
Body Weight Loss Obese patients (BMI 35-50 kg/m ²)150 mg once daily12 weeks5.7% average weight loss vs. placebo.[10]
Body Weight Loss Adults with overweight or obesity50 mg twice daily24 weeksUp to 3.83% mean adjusted percent change in body weight vs. placebo.[8]
NT-proBNP Reduction Patients with Type 2 Diabetes and Heart Failure10 mg once daily12 weeksSignificant reduction in NT-proBNP vs. placebo.[13]
Glycated Hemoglobin (HbA1c) Patients with Type 2 Diabetes and Heart Failure50 mg once daily12 weeks-0.58% reduction.[13]
Hyperinsulinemia Reduction Women with Polycystic Ovary Syndrome (PCOS)50 mg three times daily14 days70% reduction in hyperinsulinemia.[14]

Experimental Protocols

1. Rodent Model of Roux-en-Y Gastric Bypass (RYGB)

  • Animals: Male Wistar rats (or other appropriate strain) with diet-induced obesity.

  • Pre-operative care: Animals are acclimatized and maintained on a high-fat diet to induce obesity. A liquid diet may be provided for a few days pre-surgery.

  • Anesthesia: An appropriate anesthetic cocktail (e.g., ketamine/xylazine) is administered intraperitoneally.

  • Surgical Procedure:

    • A midline laparotomy is performed.

    • The stomach is exposed, and a small gastric pouch is created near the gastroesophageal junction using a surgical stapler.

    • The jejunum is identified and transected approximately 10-15 cm distal to the ligament of Treitz.

    • The distal end of the transected jejunum (the Roux limb) is brought up and anastomosed to the gastric pouch (gastrojejunostomy).

    • The proximal end of the transected jejunum is anastomosed to the Roux limb approximately 20-25 cm distal to the gastrojejunostomy (jejunojejunostomy).

    • The abdominal wall and skin are closed in layers.

  • Post-operative care: Animals receive post-operative analgesia (e.g., buprenorphine). They are housed individually and provided with a liquid diet for the first few days, gradually transitioning back to a solid diet. Body weight and food intake are monitored daily.

2. This compound Administration

  • Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.1% Tween 80 in sterile water).

  • Administration: The solution is administered once daily via oral gavage at a pre-determined dose (e.g., 10 mg/kg). The volume should be appropriate for the animal's weight.

  • Control Group: The control group receives the vehicle only, administered in the same manner.

3. Oral Glucose Tolerance Test (OGTT)

  • Preparation: Animals are fasted overnight (approximately 12-16 hours) with free access to water.

  • Procedure:

    • A baseline blood sample is collected from the tail vein (t=0).

    • A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.

    • Blood samples are collected at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Mandatory Visualizations

SGLT1_SGLT2_Inhibition cluster_intestine Small Intestine Lumen cluster_kidney Kidney Proximal Tubule cluster_outcomes Physiological Outcomes Glucose_Intestine Dietary Glucose SGLT1_Intestine SGLT1 Glucose_Intestine->SGLT1_Intestine Absorption Outcome1 Decreased Intestinal Glucose Absorption SGLT1_Intestine->Outcome1 Glucose_Kidney Filtered Glucose SGLT2_Kidney SGLT2 Glucose_Kidney->SGLT2_Kidney ~90% Reabsorption SGLT1_Kidney SGLT1 SGLT2_Kidney->SGLT1_Kidney Remaining Glucose Outcome2 Increased Urinary Glucose Excretion SGLT2_Kidney->Outcome2 SGLT1_Kidney->Outcome2 This compound This compound This compound->SGLT1_Intestine Inhibits This compound->SGLT2_Kidney Inhibits This compound->SGLT1_Kidney Inhibits

Caption: Mechanism of action of this compound as a dual SGLT1/2 inhibitor.

Experimental_Workflow start Start: Diet-Induced Obese Rodents acclimatization Acclimatization & Baseline Measurements (Weight, Glucose, etc.) start->acclimatization randomization Randomization into 4 Groups acclimatization->randomization group1 Group 1: Sham Surgery + Vehicle randomization->group1 group2 Group 2: Sham Surgery + this compound randomization->group2 group3 Group 3: Bariatric Surgery + Vehicle randomization->group3 group4 Group 4: Bariatric Surgery + this compound randomization->group4 treatment Treatment Period (e.g., 12 weeks) Daily Dosing & Monitoring group1->treatment group2->treatment group3->treatment group4->treatment interim_tests Interim Metabolic Tests (e.g., OGTT at Week 8) treatment->interim_tests end_point End-of-Study Measurements (Body Composition, Tissue Collection) treatment->end_point interim_tests->treatment data_analysis Data Analysis & Interpretation end_point->data_analysis

Caption: Experimental workflow for testing this compound in a surgical model.

Troubleshooting_Mortality start Unexpected Animal Mortality Post-Surgery timing When did the death occur? start->timing intraop Intra-operative or within 24 hours timing->intraop Intra-op / <24h postop > 24 hours post-op timing->postop >24h cause_intraop Investigate Anesthesia & Surgical Procedure intraop->cause_intraop cause_postop Investigate Post-operative Complications postop->cause_postop check_anesthesia Review Anesthetic Protocol: - Dose correct for weight? - Overdose risk? cause_intraop->check_anesthesia check_surgery Review Surgical Technique: - Excessive bleeding? - Prolonged operating time? cause_intraop->check_surgery check_leak Perform Necropsy: - Check for anastomotic leak - Signs of peritonitis? cause_postop->check_leak check_obstruction Check for Obstruction: - Ingested bedding? - Stricture at surgical site? cause_postop->check_obstruction solution_anesthesia Refine anesthetic protocol check_anesthesia->solution_anesthesia solution_surgery Additional surgical training check_surgery->solution_surgery solution_leak Refine anastomotic technique check_leak->solution_leak solution_obstruction Improve post-op housing (e.g., wire-bottom cages) check_obstruction->solution_obstruction

Caption: Decision tree for troubleshooting unexpected animal mortality.

References

strategies to minimize animal model variability in licogliflozin research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize variability in animal models used for licogliflozin research. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented for clarity.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Animal and Genetic Variability

Q1: We observe significant baseline differences in glucose metabolism and body weight between animals before starting this compound treatment. What is the likely cause?

A1: Baseline variability often originates from genetic or developmental factors. Inbred mouse strains, while genetically similar, can experience genetic drift over multiple generations, leading to the development of distinct substrains with different phenotypes.[1][2] This can cause two colonies of the same strain to yield different results after years of separate breeding.[3] Even littermates can be informative controls to account for subtle genetic and maternal influences.[4]

Troubleshooting Steps:

  • Verify Genetic Background: Ensure all animals are from the same, reputable vendor and are from the same substrain (e.g., C57BL/6J vs. C57BL/6N).

  • Colony Management: If maintaining an in-house breeding colony, implement strategies to minimize genetic drift, such as periodically refreshing breeders from a central, cryopreserved stock.[1][2][5]

  • Use Littermate Controls: Whenever feasible, use littermates as the experimental and control animals to minimize genetic and early life variations.[4]

  • Acclimatization: Ensure a sufficient acclimatization period (minimum 7 days) after animal arrival to allow stabilization from shipping stress.

Q2: Could the age and sex of our animals contribute to inconsistent results in our obesity and diabetes models?

A2: Absolutely. Age and sex are critical variables. For instance, in diet-induced obesity (DIO) models, the susceptibility to weight gain and insulin resistance can vary significantly with age. Sex chromosomes, independent of gonadal sex, have been shown to influence adiposity, feeding behavior, and glucose homeostasis.[4] It is crucial to report and standardize these factors in your experimental design.

Troubleshooting Steps:

  • Standardize Age: Use animals within a narrow age range (e.g., 8-10 weeks old at the start of the study).

  • Sex-Specific Analysis: House males and females separately and analyze their data independently unless the experimental design specifically aims to compare sexes.

  • Consistent Sourcing: Obtain animals at the same age for every cohort to avoid developmental differences.

Section 2: Environmental and Husbandry Variability

Q1: We are concerned that adding environmental enrichment for animal welfare will increase the variability of our data. Is this a valid concern?

A1: This is a common concern, but studies have shown that environmental enrichment does not necessarily increase phenotypic variation and can, in fact, improve the validity of the animal model.[6][7] Animals in barren, non-enriched environments can develop abnormal behaviors and physiological stress responses that may impact the translatability of research findings.[6] Providing enrichment can normalize the animal's physiology and behavior, potentially leading to more robust and reproducible data.[7][8]

Recommendations:

  • Standardize Enrichment: Implement a consistent enrichment program for all animals (both control and treatment groups). This could include nesting material, shelters, or gnawing objects.

  • Document Everything: Clearly describe the type and schedule of enrichment in your methods and publications to ensure reproducibility.

  • Avoid Barren Cages: Standard laboratory housing with no stimulation can be a stressor, which is an uncontrolled variable in itself.[6]

Q2: How critical are factors like diet composition and light cycles for studies on a metabolic drug like this compound?

A2: These factors are paramount. Rodents are highly sensitive to their environment, and minor changes can significantly alter metabolic outcomes.[9]

  • Diet: In diet-induced obesity models, the specific composition of the high-fat diet (HFD) is a major determinant of the phenotype.[10][11] Even minor batch-to-batch variations in feed can introduce variability.

  • Light Cycle: Rodents are nocturnal. Disruptions to the light-dark cycle can alter feeding behavior, hormonal rhythms, and overall metabolism, impacting drug efficacy and toxicity profiles.

ParameterRecommended StandardRationale
Light/Dark Cycle 12 hours light / 12 hours darkMaintains normal circadian rhythms affecting metabolism.
Temperature 20-26°C (68-79°F)Avoids cold or heat stress, which alters metabolic rate.
Humidity 30-70%Prevents respiratory issues and dehydration.
Diet Source Single, reputable vendor and same diet lot number for the entire studyMinimizes variability in macronutrient and micronutrient content.[10]
Cage Density Consistent number of animals per cageAvoids stress from overcrowding or social isolation.
Table 1: Key Environmental Parameters for Standardization
Section 3: Procedural Variability

Q1: Our team members seem to get different results when dosing animals via oral gavage. How can we standardize this procedure?

A1: Oral gavage is a technically demanding procedure, and improper or inconsistent technique is a major source of variability and animal stress.[12][13] Complications can include esophageal or stomach perforation, accidental administration into the lungs, and induction of a significant stress response that can alter physiological readouts.[14] A standardized operating procedure (SOP) is essential.

Troubleshooting Steps:

  • Training and Competency: Ensure all personnel are thoroughly trained and demonstrate proficiency before performing the procedure on study animals.[15]

  • Correct Equipment: Use the appropriate size and type of gavage needle for the animal's weight and age. Flexible or ball-tipped needles are generally safer.[13][16]

  • Volume and Dosing: Do not exceed the maximum recommended dosing volume (typically 10 mL/kg for mice) to avoid reflux and aspiration.[14][16] Calculate the dose for each animal based on its most recent body weight.

  • Animal Restraint: Use a firm but gentle restraint technique that aligns the head and body to create a straight path to the esophagus.[14][15]

Q2: We are seeing high variability in our terminal blood glucose measurements. What procedural aspects should we check?

A2: Variability in terminal measurements can stem from inconsistencies in the final hours of the experiment.

  • Fasting State: Ensure all animals are fasted for the same duration before terminal sample collection, if required by the protocol.

  • Time of Day: Collect samples at the same time of day for all animals to control for circadian variations in hormone and glucose levels.

  • Anesthesia: If used, ensure the type of anesthetic and duration of exposure are consistent, as many anesthetics can affect blood glucose levels.

  • Sample Handling: Use the same collection site (e.g., cardiac puncture, retro-orbital sinus) and tube type (e.g., with appropriate anticoagulant and glycolysis inhibitor) for all animals. Process all samples identically and in a timely manner.

Detailed Experimental Protocols

Protocol 1: Standardized Oral Gavage Administration of this compound

This protocol is adapted from standard institutional guidelines.[14][15][16]

1. Materials:

  • This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Syringes (1 mL or 3 mL).

  • Appropriately sized oral gavage needles (see Table 2).

  • Scale for weighing animals.

AnimalWeight Range (g)Recommended GaugeNeedle Type
Mouse 15-2022gStraight or Curved, Flexible Plastic or Stainless Steel
Mouse 20-2520gStraight or Curved, Flexible Plastic or Stainless Steel
Mouse >2518gStraight or Curved, Flexible Plastic or Stainless Steel
Rat 200-30018gStraight or Curved, Flexible Plastic or Stainless Steel
Rat >30016gStraight or Curved, Flexible Plastic or Stainless Steel
Table 2: Recommended Oral Gavage Needle Sizes for Mice and Rats [13][14][16]

2. Procedure:

  • Dose Calculation: Weigh each animal immediately before dosing. Calculate the precise volume of the this compound suspension to be administered based on a mg/kg dosage. The maximum recommended volume is 10 mL/kg.[14][16]

  • Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib and mark the tube. This prevents insertion too far, which can perforate the stomach.[14]

  • Animal Restraint: Scruff the mouse firmly, grasping the skin over the shoulders so the forelegs are extended. For rats, hold the animal near the thoracic region while supporting the lower body. The head should be gently extended back to create a straight line through the neck and esophagus.[15][16]

  • Needle Insertion: Gently insert the needle into the mouth, passing it along the animal's upper palate towards the back of the throat. The animal should swallow as the tube enters the esophagus. The tube should pass easily without resistance. If resistance is met, do not force it. Withdraw and try again.[14][16]

  • Substance Administration: Once the needle is in place, slowly administer the substance from the syringe. Do not rotate the needle during administration.[15]

  • Withdrawal and Monitoring: After dosing, gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for at least 15 minutes for any signs of respiratory distress, which could indicate improper administration.[12][15]

Data Presentation & Visualization

Example Data

While preclinical animal data for this compound is proprietary, results from clinical trials can provide an expectation for the type and magnitude of effects. The following table summarizes weight loss data from a 24-week study in humans with overweight or obesity to illustrate how results can be structured.

Treatment Group (Dose)NMean Adjusted Percent Weight Change from Baseline (95% CI)
Placebo77-0.10% (-1.08% to 0.88%)
This compound 2.5 mg QD77-0.45% (-1.51% to 0.61%)
This compound 10 mg QD77-2.00% (-3.07% to -0.93%)
This compound 50 mg QD78-2.86% (-3.93% to -1.79%)
This compound 150 mg QD77-3.73% (-5.04% to -2.49%)
This compound 50 mg BID75-3.83% (-5.26% to -2.48%)
Table 3: Example Data Structure: Percent Body Weight Change in a 24-Week this compound Clinical Study. Data adapted from a study in humans.[17] (QD = once daily; BID = twice daily).

Diagrams: Pathways and Workflows

licogliflozin_mechanism drug This compound sglt2 SGLT2 (Kidney Proximal Tubule) drug->sglt2 sglt1 SGLT1 (Intestine & Kidney) drug->sglt1 reabsorption Renal Glucose Reabsorption sglt2->reabsorption 90% of reabsorption sglt1->reabsorption ~10% of reabsorption absorption Intestinal Glucose Absorption sglt1->absorption excretion Increased Urinary Glucose Excretion reabsorption->excretion blood_glucose Lowered Blood Glucose absorption->blood_glucose excretion->blood_glucose experimental_workflow procure 1. Animal Procurement (Single Vendor/Lot) acclimate 2. Acclimatization (7-14 Days, Standardized Enrichment) procure->acclimate baseline 3. Baseline Measurements (Body Weight, Glucose, etc.) acclimate->baseline randomize 4. Randomization (Stratified by Body Weight) baseline->randomize treat 5. Treatment Period (this compound / Vehicle) randomize->treat inlife 6. In-Life Measurements (Same time of day) treat->inlife terminal 7. Terminal Sample Collection (Consistent Fasting/Anesthesia) treat->terminal inlife->treat Daily Dosing analysis 8. Data Analysis (Appropriate statistical methods) terminal->analysis troubleshoot_variability start High Data Variability Observed q_baseline Is variability present at baseline? start->q_baseline a_baseline_yes Review: • Genetic source & drift [7] • Acclimatization period • Environmental conditions [24] • Animal health status q_baseline->a_baseline_yes Yes q_post_treatment Is variability significant only post-treatment? q_baseline->q_post_treatment No a_baseline_yes->q_post_treatment a_post_treatment_yes Review: • Dosing technique (Gavage SOP) [16] • Formulation/Vehicle consistency • Timing of measurements • Assay performance q_post_treatment->a_post_treatment_yes Yes end Consult Statistician for Outlier Analysis q_post_treatment->end No a_post_treatment_yes->end

References

Validation & Comparative

A Preclinical Showdown: Licogliflozin Versus Metformin in Models of Polycystic Ovary Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the experimental data on licogliflozin and metformin in preclinical models of Polycystic Ovary Syndrome (PCOS) reveals distinct and overlapping mechanisms of action with significant implications for therapeutic development. While metformin has a long-standing history in PCOS management, the dual SGLT1/2 inhibitor this compound, and its class of SGLT inhibitors, present a novel approach targeting metabolic dysregulation central to the syndrome.

This guide synthesizes the available preclinical data to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis of these two agents. Due to the limited availability of direct preclinical studies on this compound in PCOS models, this guide incorporates data from other SGLT-2 inhibitors, such as empagliflozin and canagliflozin, as a proxy to elucidate the potential preclinical profile of this compound, a dual SGLT1/2 inhibitor.

Comparative Efficacy: A Tabular Summary of Preclinical Findings

The following tables summarize the quantitative data from preclinical studies investigating the effects of metformin and SGLT-2 inhibitors in various animal models of PCOS.

Table 1: Effects on Hormonal Profile

ParameterAnimal ModelMetforminSGLT-2 Inhibitors (as proxy for this compound)
Testosterone Letrozole-induced ratsDecreasedDecreased (Canagliflozin)
DHT-induced miceMildly improved-
Luteinizing Hormone (LH) Letrozole-induced ratsDecreasedDecreased (Canagliflozin)
LH/FSH Ratio Letrozole-induced ratsDecreased-
Estradiol (E2) Letrozole-induced miceIncreasedIncreased (Canagliflozin)
Anti-Müllerian Hormone (AMH) ---
Sex Hormone-Binding Globulin (SHBG) ---

Table 2: Effects on Metabolic Parameters

ParameterAnimal ModelMetforminSGLT-2 Inhibitors (as proxy for this compound)
Body Weight Letrozole-induced miceSignificantly reducedDecreased (Empagliflozin)
DHT-induced miceSignificantly reduced-
Fasting Glucose Letrozole-induced miceImprovedReduced (Canagliflozin)
Insulin Resistance (HOMA-IR) Letrozole-induced miceImproved-
Glucose Tolerance (OGTT) Letrozole-induced miceImproved-
Lipid Profile (Triglycerides, Cholesterol) Letrozole-induced miceImproved-

Table 3: Effects on Ovarian Morphology

ParameterAnimal ModelMetforminSGLT-2 Inhibitors (as proxy for this compound)
Cystic Follicles Letrozole-induced ratsReducedReduced (Canagliflozin)
Letrozole-induced miceReduced-
Corpus Luteum Number DHT-induced miceMildly improvedIncreased (Canagliflozin)
Granulosa Cell Layer Letrozole-induced ratsImproved-
Theca Cell Layer Letrozole-induced ratsImproved-

Delving into the Mechanisms: Signaling Pathways and Experimental Workflows

The distinct and convergent mechanisms of action of metformin and SGLT inhibitors in the context of PCOS are illustrated below.

cluster_Metformin Metformin Signaling Pathway cluster_this compound This compound (SGLT1/2 Inhibitor) Signaling Pathway Metformin Metformin AMPK AMPK Activation Metformin->AMPK Hepatic_Glucose Decreased Hepatic Glucose Production AMPK->Hepatic_Glucose Insulin_Sensitivity Increased Insulin Sensitivity AMPK->Insulin_Sensitivity Androgen_Production Decreased Ovarian Androgen Production Insulin_Sensitivity->Androgen_Production This compound This compound SGLT1 SGLT1 Inhibition (Intestine) This compound->SGLT1 SGLT2 SGLT2 Inhibition (Kidney) This compound->SGLT2 Glucose_Absorption Decreased Glucose Absorption SGLT1->Glucose_Absorption Glucose_Reabsorption Increased Urinary Glucose Excretion SGLT2->Glucose_Reabsorption Caloric_Loss Caloric Loss Glucose_Absorption->Caloric_Loss Glucose_Reabsorption->Caloric_Loss Insulin_Levels Decreased Insulin Levels Caloric_Loss->Insulin_Levels Androgen_Production_Lico Decreased Androgen Production Insulin_Levels->Androgen_Production_Lico

Caption: Comparative signaling pathways of Metformin and this compound in PCOS.

cluster_Workflow Preclinical Experimental Workflow for PCOS Animal Models Animal_Model Selection of Animal Model (e.g., Wistar rats, C57BL/6J mice) PCOS_Induction PCOS Induction (e.g., Letrozole, Dihydrotestosterone) Animal_Model->PCOS_Induction Treatment Treatment Administration (Metformin or SGLT Inhibitor) PCOS_Induction->Treatment Monitoring Monitoring (Estrous cycle, Body weight) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Hormonal assays, Metabolic tests, Ovarian histology) Monitoring->Endpoint_Analysis

Caption: Generalized experimental workflow for preclinical PCOS studies.

Detailed Experimental Protocols

A comprehensive understanding of the preclinical data necessitates a detailed examination of the experimental methodologies employed.

Metformin in Letrozole-Induced PCOS Rat Model
  • Animal Model: Female Sprague-Dawley or Wistar rats (typically 6-8 weeks old).

  • PCOS Induction: Oral administration of letrozole (1 mg/kg body weight) daily for 21 consecutive days. Letrozole is an aromatase inhibitor that blocks the conversion of androgens to estrogens, leading to hyperandrogenism and the development of PCOS-like characteristics.

  • Treatment Protocol: Following PCOS induction, rats are treated with metformin (dosages vary across studies, commonly ranging from 50 to 500 mg/kg body weight) administered orally via gavage for a period of 4 to 8 weeks.

  • Key Experiments and Assays:

    • Estrous Cyclicity: Daily vaginal smear analysis to monitor the stages of the estrous cycle.

    • Hormonal Analysis: Serum levels of testosterone, LH, FSH, and estradiol are measured using enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

    • Metabolic Assessment: Oral glucose tolerance test (OGTT) and insulin tolerance test (ITT) are performed to evaluate glucose metabolism and insulin sensitivity. Fasting blood glucose and insulin levels are also measured.

    • Ovarian Morphology: Ovaries are collected, weighed, and processed for histological examination (H&E staining) to assess the presence of cystic follicles, the thickness of the theca and granulosa cell layers, and the number of corpora lutea.

SGLT-2 Inhibitors in Preclinical PCOS Models (Proxy for this compound)
  • Animal Model: Female Wistar rats or C57BL/6J mice.

  • PCOS Induction:

    • Letrozole-induced: Similar to the metformin protocol, letrozole is administered to induce a hyperandrogenic state.

    • Dihydrotestosterone (DHT)-induced: Continuous release pellets of DHT are implanted subcutaneously to create a hyperandrogenic and insulin-resistant PCOS phenotype.

    • Estradiol Valerate-induced: A single intramuscular injection of estradiol valerate can induce a polycystic ovarian morphology.

  • Treatment Protocol: SGLT-2 inhibitors such as empagliflozin (e.g., 10 mg/kg/day) or canagliflozin (e.g., 10 mg/kg/day) are administered orally for several weeks.

  • Key Experiments and Assays: The experimental procedures are largely similar to those described for metformin, focusing on the assessment of hormonal profiles, metabolic parameters (including body weight and adiposity), and ovarian histology.

Concluding Remarks

The available preclinical evidence strongly supports the efficacy of metformin in ameliorating both the reproductive and metabolic deficits characteristic of PCOS in animal models. Its primary mechanism appears to be centered on the activation of AMPK, leading to improved insulin sensitivity and reduced hepatic glucose output.

While direct preclinical comparisons are lacking for this compound, data from other SGLT-2 inhibitors suggest a promising alternative therapeutic avenue. By promoting glycosuria and reducing intestinal glucose absorption (in the case of dual SGLT1/2 inhibitors like this compound), these agents effectively reduce caloric load and improve glycemic control, which in turn can positively impact the hormonal imbalances in PCOS.

Future preclinical studies directly comparing this compound and metformin in standardized PCOS animal models are warranted to definitively delineate their comparative efficacy and to further elucidate the potential synergistic effects of targeting both insulin resistance and glucose transport in the management of this complex syndrome.

Comparative Safety Analysis of SGLT2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the safety profiles of leading Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, including canagliflozin, dapagliflozin, and empagliflozin. This guide provides a detailed comparison of adverse event data from landmark clinical trials, outlines experimental methodologies, and visualizes key mechanistic pathways.

This technical guide is intended for researchers, scientists, and drug development professionals, offering an objective comparative analysis of the safety profiles of various SGLT2 inhibitors. The information is compiled from extensive meta-analyses and data from pivotal cardiovascular and renal outcome trials.

Quantitative Safety Data Summary

The following table summarizes the incidence of key adverse events associated with canagliflozin, dapagliflozin, and empagliflozin as reported in major clinical trials. Rates are presented as events per 1000 patient-years or percentages, with Hazard Ratios (HR) and 95% Confidence Intervals (CI) where available, to provide a comparative perspective against placebo or other active comparators.

Adverse EventCanagliflozin (CANVAS Program)Dapagliflozin (DECLARE-TIMI 58)Empagliflozin (EMPA-REG OUTCOME)Notes
Lower-Limb Amputation 6.3 vs 3.4 per 1000 patient-years (HR 1.97, 95% CI 1.41-2.75)[1][2]No significant increase reported[3]No significant increase reported[4]The risk with canagliflozin was a notable finding from the CANVAS program. Subsequent studies like CREDENCE did not show the same elevated risk.[5][6] The risk may be a class effect, though evidence for dapagliflozin and empagliflozin is less definitive.[7]
Diabetic Ketoacidosis (DKA) Small increased risk reported0.3% vs 0.1% (P=0.02)[8]Increased risk reported, though rare[9][10]SGLT2 inhibitors as a class are associated with a rare but serious risk of DKA.[5][11][12][13]
Genital Mycotic Infections Increased incidenceIncreased incidenceIncreased incidenceA consistent finding across all major SGLT2 inhibitors.[3][9]
Urinary Tract Infections (UTI) No significant differenceNo significant differenceNo significant differenceWhile the mechanism suggests a potential risk, large clinical trials have generally not shown a statistically significant increase in UTIs compared to placebo.[3][14]
Fournier's Gangrene Rare cases reportedRare cases reportedRare cases reportedA rare but serious necrotizing fasciitis of the perineum has been associated with the SGLT2 inhibitor class.[1][15]
Bone Fracture 15.4 vs 11.9 per 1000 patient-years (HR 1.26, 95% CI 1.04-1.52)[2]No significant differenceNo significant differenceThe increased risk of fracture with canagliflozin in the CANVAS trial was not observed in the CANVAS-R or CREDENCE trials.[2][5][16]
Acute Kidney Injury (AKI) Protective effect suggestedProtective effect suggestedProtective effect suggestedMeta-analyses suggest SGLT2 inhibitors may have a protective effect against AKI.[14][17][18]
Volume Depletion Increased incidenceIncreased incidenceIncreased incidenceRelated to the diuretic effect of SGLT2 inhibitors.[17][19]
Major Adverse Cardiovascular Events (MACE) Reduced risk (HR 0.86, 95% CI 0.75-0.97)[1][2]Neutral effect on MACE (HR 0.93, 95% CI 0.84-1.03)[8]Reduced risk (HR 0.86, 95% CI 0.74-0.99)All three have demonstrated cardiovascular safety, with canagliflozin and empagliflozin showing a reduction in MACE.
Hospitalization for Heart Failure Reduced risk (HR 0.67, 95% CI 0.52-0.87)[2]Reduced risk (4.9% vs 5.8%; HR 0.83, 95% CI 0.73-0.95)[8]Reduced risk (HR 0.65, 95% CI 0.50-0.85)[20]A consistent cardiovascular benefit observed across the class.

Experimental Protocols of Key Clinical Trials

CANVAS Program (Canagliflozin)
  • Design: The CANVAS Program integrated data from two double-blind, randomized, placebo-controlled trials: CANVAS and CANVAS-R.[12][13][18]

  • Participants: A total of 10,142 patients with type 2 diabetes who had either a history of symptomatic atherosclerotic cardiovascular disease or were at high risk for cardiovascular events.[12]

  • Intervention: Patients were randomly assigned to receive canagliflozin (100 mg or 300 mg daily) or placebo, in addition to standard of care.[14][21]

  • Primary Outcome: The primary endpoint was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[13]

  • Key Safety Assessments: Adjudicated outcomes for amputation, fractures, and other adverse events of interest.[12][13]

DECLARE-TIMI 58 (Dapagliflozin)
  • Design: A multi-national, randomized, double-blind, placebo-controlled Phase IIIB trial.[20]

  • Participants: 17,160 patients with type 2 diabetes and either established atherosclerotic cardiovascular disease or multiple risk factors for it.[8]

  • Intervention: Patients were randomized to receive dapagliflozin 10 mg daily or placebo.[22]

  • Primary Efficacy Outcomes: Co-primary endpoints were the incidence of MACE and a composite of cardiovascular death or hospitalization for heart failure.

  • Primary Safety Outcome: A composite of cardiovascular death, myocardial infarction, or ischemic stroke.[8]

EMPA-REG OUTCOME (Empagliflozin)
  • Design: A multicenter, randomized, double-blind, placebo-controlled trial.[11]

  • Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.[23]

  • Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily) or placebo, in addition to standard of care.[11]

  • Primary Outcome: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (MACE).[11]

  • Key Secondary Outcome: A composite of the primary outcome plus hospitalization for unstable angina.[15]

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for key adverse events associated with SGLT2 inhibitors.

SGLT2i_DKA_Pathway cluster_blood Bloodstream cluster_adipose Adipose Tissue cluster_liver Liver cluster_kidney Kidney SGLT2i SGLT2 Inhibitor Glucose Reduced Blood Glucose SGLT2i->Glucose Reabsorption Increased Ketone Reabsorption SGLT2i->Reabsorption Potential Effect Insulin Decreased Insulin Secretion Glucose->Insulin Lipolysis Increased Lipolysis Insulin->Lipolysis Reduced Inhibition Glucagon Increased Glucagon Secretion Ketogenesis Increased Ketogenesis Glucagon->Ketogenesis Stimulation FFA Increased Free Fatty Acids (FFAs) Lipolysis->FFA FFA->Ketogenesis Ketones Increased Ketone Bodies Ketogenesis->Ketones DKA Diabetic Ketoacidosis (DKA) Ketones->DKA Reabsorption->DKA

Proposed mechanism of SGLT2 inhibitor-associated Diabetic Ketoacidosis (DKA).

SGLT2i_GUI_Pathway cluster_kidney Renal Tubule cluster_urine Urinary Tract SGLT2i SGLT2 Inhibitor GlucoseReabsorption Inhibition of Glucose Reabsorption SGLT2i->GlucoseReabsorption Glucosuria Increased Urinary Glucose (Glucosuria) GlucoseReabsorption->Glucosuria MicrobialGrowth Favorable Environment for Microbial Growth Glucosuria->MicrobialGrowth GUI Genitourinary Infections (GUI) MicrobialGrowth->GUI

Mechanism of increased risk of Genitourinary Infections (GUIs) with SGLT2 inhibitors.

SGLT2i_Amputation_Workflow cluster_perfusion Potential Downstream Effects SGLT2i SGLT2 Inhibitor VolumeDepletion Volume Depletion (Diuretic Effect) SGLT2i->VolumeDepletion Hemoconcentration Hemoconcentration VolumeDepletion->Hemoconcentration ReducedPerfusion Reduced Peripheral Perfusion Hemoconcentration->ReducedPerfusion Ischemia Tissue Ischemia ReducedPerfusion->Ischemia Amputation Increased Risk of Lower-Limb Amputation Ischemia->Amputation in susceptible patients

References

Independent Validation of Licogliflozin Clinical Trial Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published clinical trial findings for licogliflozin, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2). While direct independent validation of the initial industry-sponsored trials is limited in the public domain, this document aims to objectively present the available data, compare it with findings for other SGLT inhibitors, and provide detailed experimental context to aid in critical evaluation.

Efficacy of this compound: Summary of Key Clinical Trial Data

Clinical trials have investigated the efficacy of this compound in various patient populations, primarily focusing on its effects on weight management and glycemic control. The majority of the available data originates from studies sponsored by Novartis Pharmaceuticals.

Table 1: Efficacy of this compound in Patients with Obesity

Trial Identifier/SourceTreatment Group (Dosage)DurationMean Change in Body Weight from BaselinePercentage of Patients with ≥5% Weight Loss
He et al., 2019[1]This compound 150 mg once daily12 weeks-6.4 kgNot Reported
Bays et al., 2020[2]This compound 150 mg once daily24 weeks-4.1% (placebo-subtracted)42.9%
Bays et al., 2020[2]This compound 50 mg twice daily24 weeks-3.83% (placebo-subtracted)45.3%

Table 2: Efficacy of this compound in Patients with Type 2 Diabetes (T2D)

Trial Identifier/SourceTreatment Group (Dosage)DurationMean Change in HbA1c from BaselineMean Change in Body Weight from Baseline
He et al., 2019[1]This compound (single and multiple doses)14 days-0.6% (estimated from glucose reduction)Not Reported
Harrison et al., 2022 (NASH study)[3]This compound 150 mg once daily12 weeksNot the primary endpointNot Reported

Comparison with Other SGLT Inhibitors

To provide context, the following table summarizes the efficacy of the dual SGLT1/2 inhibitor sotagliflozin and the class of SGLT2 inhibitors.

Table 3: Efficacy of Sotagliflozin and SGLT2 Inhibitors in Type 1 and Type 2 Diabetes

Drug Class/DrugPopulationMean Change in HbA1c from Baseline (vs. Placebo)Mean Change in Body Weight from Baseline (vs. Placebo)Source
Sotagliflozin (Dual SGLT1/2 Inhibitor)Type 1 Diabetes-0.34% to -0.42%-1.33 kg to -3.54%[4][5][6]
SGLT2 Inhibitors (e.g., Empagliflozin, Canagliflozin, Dapagliflozin)Type 2 DiabetesVariable, generally significant reductionsSignificant reductions[7]

Safety and Tolerability of this compound

The most frequently reported adverse events associated with this compound are gastrointestinal in nature.

Table 4: Common Adverse Events Reported in this compound Clinical Trials

Adverse EventIncidence in this compound GroupsIncidence in Placebo GroupsSource
Diarrhea49% - 90%25% - 43%[1][3]
NauseaReported, incidence variableReported, incidence variable[3]
Abdominal Pain25% - 43%9% - 11%[1]
Flatulence25% - 43%9% - 11%[1]

Experimental Protocols

Study Design from He et al., 2019 (First-in-Human Study)
  • Objective: To assess the effects of this compound on body weight, metabolic parameters, and incretin hormones in patients with obesity and/or T2D.[1]

  • Study Arms:

    • Obesity Study: A 12-week, randomized, placebo-controlled trial.[1]

      • Participants: 88 individuals with a BMI between 35 and 50 kg/m ².[1]

      • Intervention: this compound 150 mg once daily versus placebo.[1]

    • T2D Study: A two-part study.[1]

      • Part 1 (Single-Dose): A single-dose, crossover study with 12 patients.[1]

      • Part 2 (Multiple-Dose): A 14-day, multiple-dose study with 30 patients.[1]

      • Participants: Patients with T2D aged 18 to 65 years with HbA1c between 6.5% and 10.0%.[1]

  • Key Outcome Measures:

    • Change in body weight.[1]

    • Postprandial glucose and insulin levels.[1]

    • 24-hour average glucose levels (via continuous glucose monitoring).[1]

    • Urinary glucose excretion.[1]

    • Incretin hormone levels (GLP-1, PYY).[1]

Study Design from Bays et al., 2020 (Dose-Ranging Study)
  • Objective: To explore the dose-response of this compound on body weight in adults with overweight or obesity.[2]

  • Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study, followed by a 24-week extension phase.[2]

  • Participants: Adults aged 18 to 75 years with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one obesity-related complication.[2]

  • Intervention:

    • Part 1 (24 weeks): Eight different doses and regimens of this compound (2.5 mg, 10 mg, 50 mg, and 150 mg once daily; 2.5 mg, 5 mg, 25 mg, and 50 mg twice daily) or placebo.[2]

    • Part 2 (24 weeks): Participants on this compound were switched to lower maintenance doses (25 mg or 35 mg once daily), while the placebo group was re-randomized to this compound or placebo.[8]

  • Key Outcome Measures:

    • Percent change from baseline in body weight.[2]

    • Proportion of patients achieving ≥5% and ≥10% weight loss.[2]

    • Changes in waist circumference, HbA1c, blood pressure, and lipids.[2]

    • Safety and tolerability.[2]

Visualizing the Mechanism of Action

Signaling Pathway of Dual SGLT1/2 Inhibition

The primary mechanism of this compound involves the inhibition of two key glucose transporters: SGLT1 and SGLT2.[9][10] SGLT2 is predominantly responsible for glucose reabsorption in the kidneys, while SGLT1 plays a major role in glucose absorption in the intestine and also contributes to renal glucose reabsorption.[9][10] By inhibiting both, this compound reduces glucose uptake from the gut and increases glucose excretion in the urine, leading to a net caloric deficit and improved glycemic control.[11][12]

cluster_kidney Kidney (Proximal Tubule) cluster_gut Intestine (Lumen) Glomerulus Glomerulus (Glucose Filtration) SGLT2 SGLT2 Glomerulus->SGLT2 ~90% Glucose Reabsorption SGLT1_kidney SGLT1 SGLT2->SGLT1_kidney Remaining Glucose Urine Urine (Increased Glucose Excretion) SGLT2->Urine Inhibition by this compound SGLT1_kidney->Urine Inhibition by this compound Bloodstream_k Bloodstream SGLT1_kidney->Bloodstream_k ~10% Glucose Reabsorption Dietary_Glucose Dietary Glucose SGLT1_gut SGLT1 Dietary_Glucose->SGLT1_gut Glucose Absorption Bloodstream_g Bloodstream SGLT1_gut->Bloodstream_g Unabsorbed_Glucose Unabsorbed Glucose in Gut Lumen SGLT1_gut->Unabsorbed_Glucose Inhibition by this compound

Dual inhibition of SGLT1 and SGLT2 by this compound.

Experimental Workflow for a Dose-Ranging Clinical Trial

The following diagram illustrates a typical workflow for a dose-ranging clinical trial, similar to the design of the Bays et al. (2020) study.

cluster_part1 Part 1: Dose-Finding (24 weeks) cluster_part2 Part 2: Maintenance (24 weeks) Screening Screening Placebo_Run_in Placebo Run-in Screening->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Dose_A This compound Dose A Randomization->Dose_A Dose_B This compound Dose B Randomization->Dose_B Dose_C This compound Dose C Randomization->Dose_C Placebo_1 Placebo Randomization->Placebo_1 Maintenance_Dose This compound Maintenance Dose Dose_A->Maintenance_Dose Dose_B->Maintenance_Dose Dose_C->Maintenance_Dose Placebo_2 Placebo Placebo_1->Placebo_2

A typical dose-ranging clinical trial workflow.

Signaling Pathway of Incretin (GLP-1 and PYY) Secretion

Inhibition of intestinal SGLT1 by this compound is thought to increase the concentration of glucose in the gut lumen, which in turn stimulates L-cells to release incretin hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[13][14][15] These hormones play a role in glucose homeostasis and appetite regulation.[16][17][18]

cluster_lcell Intestinal L-cell cluster_effects Downstream Effects Luminal_Glucose Increased Luminal Glucose L_cell_stimulation L-cell Stimulation Luminal_Glucose->L_cell_stimulation SGLT1_inhibition SGLT1 Inhibition (by this compound) SGLT1_inhibition->Luminal_Glucose leads to GLP1_PYY_release Release of GLP-1 and PYY L_cell_stimulation->GLP1_PYY_release Pancreas Pancreas: Increased Insulin Secretion Decreased Glucagon Secretion GLP1_PYY_release->Pancreas Stomach Stomach: Delayed Gastric Emptying GLP1_PYY_release->Stomach Brain Brain: Increased Satiety GLP1_PYY_release->Brain

References

Comparative Transcriptomics of Tissues from SGLT Inhibitor-Treated Animals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Sodium-Glucose Cotransporter (SGLT) inhibitors on various tissues in animal models. The experimental data presented is based on studies with SGLT2 and dual SGLT1/2 inhibitors, offering insights into the potential transcriptomic landscape following treatment with licogliflozin.

This compound, a dual inhibitor of SGLT1 and SGLT2, is under investigation for its therapeutic potential.[1][2][3] While direct comparative transcriptomic studies on this compound in animal tissues are not yet extensively published, valuable insights can be gleaned from studies on other SGLT inhibitors that share a similar mechanism of action. This guide synthesizes findings from transcriptomic analyses of tissues from animals treated with SGLT inhibitors like dapagliflozin and empagliflozin to provide a comparative overview.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key differentially expressed genes (DEGs) and affected pathways in different tissues from animal models treated with SGLT inhibitors. This data provides a basis for understanding the potential molecular mechanisms underlying the therapeutic effects and side effects of this class of drugs.

Table 1: Comparative Transcriptomic Analysis in Kidney Proximal Tubules of Diabetic Mice Treated with Dapagliflozin

Gene/Pathway CategoryDirection of Change in Diabetic Mice vs. Wild-TypeEffect of Dapagliflozin TreatmentReference
Anionic transportDownregulatedRestored towards normal levels[4][5]
Unsaturated fatty acid metabolismDownregulatedRestored towards normal levels[4][5]
Carboxylic acid metabolismDownregulatedRestored towards normal levels[4][5]
Multiple metabolic pathwaysAlteredRestored transcription[5]
Transporters and channels~10% of 526 detectable transporters downregulated~60% of downregulated transporters restored[4][5]

Table 2: Liver Transcriptomic Analysis in Type 2 Diabetic Rats Treated with Empagliflozin

Gene/Pathway CategoryDirection of ChangeKey Genes InvolvedReference
Metal ion binding pathwayUpregulated and Downregulated GenesNot specified[6]
Negative regulation of transcription from RNA polymerase II promoter pathwayUpregulated and Downregulated GenesNot specified[6]
Lipogenic gene expressionReducedNot specified[6]

Table 3: Myocardial Gene Expression Analysis in Type 2 Diabetic Mice Treated with Dapagliflozin

Gene/Pathway CategoryDirection of Change with DapagliflozinKey Genes/MarkersReference
Glycolysis and pyruvate utilizationDecreasedNot specified[7]
Antioxidant enzymesInducedNot specified[7]
Hypoxia markersDecreasedNot specified[7]
Inflammation pathwaysDecreasedNot specified[7]
Apoptosis pathwaysDecreasedNot specified[7]
Hypertrophy pathwaysDecreasedNot specified[7]
Fibroblast growth factor-21 (FGF-21)IncreasedFgf21[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited transcriptomic studies.

Protocol 1: Transcriptomics of Kidney Proximal Tubules
  • Animal Model: Male adult DBA wild-type (WT) and diabetic Akita mice.[4][5]

  • Treatment: Dapagliflozin (10 mg/kg diet) administered for 2 weeks.[4][5]

  • Tissue Collection: Immunostaining-guided laser capture microdissection was used to isolate SGLT2-positive proximal tubule segments from frozen kidney tissue samples.[4][5][9]

  • RNA Extraction and Sequencing: Total RNA was extracted from the captured tubular segments, and RNA sequencing was performed to determine the gene expression profiles.[4][5]

  • Data Analysis: Differential gene expression analysis was conducted to compare the transcriptomes of diabetic mice with and without dapagliflozin treatment to that of wild-type mice.[4][5]

Protocol 2: Liver Transcriptomic Analysis
  • Animal Model: Male rats with type 2 diabetes induced by a high-fat diet and streptozotocin injection.[6]

  • Treatment: Empagliflozin was administered to the treatment group.[6]

  • Tissue Collection: Liver tissue samples were collected from all groups of rats.[6]

  • RNA Extraction and Sequencing: Total RNA was extracted from the liver tissues, followed by library preparation and transcriptome sequencing.[6]

  • Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the empagliflozin-treated group and the diabetic model group.[6]

Protocol 3: Myocardial Gene Expression Analysis
  • Animal Model: BTBR mice with type 2 diabetes.[7]

  • Treatment: Dapagliflozin was administered to the treatment group.

  • Tissue Collection: Heart tissue was collected from the animals.[7]

  • RNA Extraction and Sequencing: RNA sequencing was performed on the heart tissue samples.[7]

  • Data Analysis: Differential expression and pathway analysis (e.g., Ingenuity Pathway Analysis) were conducted to identify the effects of dapagliflozin on cardiac gene expression. Selected markers were confirmed by RT-PCR and Western blot.[7]

Mandatory Visualization

The following diagrams illustrate key concepts related to the comparative transcriptomics of SGLT inhibitor-treated tissues.

G cluster_0 This compound (Dual SGLT1/SGLT2 Inhibitor) cluster_1 Target Tissues cluster_2 Transcriptomic Consequences cluster_3 Physiological Outcomes This compound This compound Kidney Kidney This compound->Kidney Inhibits SGLT2 Intestine Intestine This compound->Intestine Inhibits SGLT1 Gene_Expression_Changes_Kidney Altered Gene Expression (Metabolism, Transport) Kidney->Gene_Expression_Changes_Kidney Gene_Expression_Changes_Intestine Altered Gene Expression (Glucose Absorption) Intestine->Gene_Expression_Changes_Intestine Heart Heart Gene_Expression_Changes_Heart Altered Gene Expression (Metabolism, Inflammation) Heart->Gene_Expression_Changes_Heart Indirect Effects Liver Liver Gene_Expression_Changes_Liver Altered Gene Expression (Lipid Metabolism) Liver->Gene_Expression_Changes_Liver Indirect Effects Glycosuria Glycosuria Gene_Expression_Changes_Kidney->Glycosuria Reduced_Glucose_Absorption Reduced Glucose Absorption Gene_Expression_Changes_Intestine->Reduced_Glucose_Absorption Cardioprotection Cardioprotection Gene_Expression_Changes_Heart->Cardioprotection Improved_Metabolic_Profile Improved Metabolic Profile Gene_Expression_Changes_Liver->Improved_Metabolic_Profile

Caption: Logical flow of this compound's action and its transcriptomic consequences.

G Animal_Model Animal Model (e.g., Diabetic Mice) Treatment Treatment (SGLT Inhibitor vs. Vehicle) Animal_Model->Treatment Tissue_Collection Tissue Collection (Kidney, Liver, Heart) Treatment->Tissue_Collection RNA_Extraction RNA Extraction Tissue_Collection->RNA_Extraction RNA_Sequencing RNA Sequencing RNA_Extraction->RNA_Sequencing Data_Analysis Bioinformatic Analysis (DEG, Pathway Analysis) RNA_Sequencing->Data_Analysis Results Comparative Transcriptomic Data Data_Analysis->Results

Caption: Experimental workflow for comparative transcriptomics of SGLT inhibitors.

G cluster_0 Downstream Cellular Effects cluster_1 Key Signaling Pathways Implicated SGLT2_Inhibition SGLT2 Inhibition in Kidney Altered_Metabolism Restoration of Metabolic Pathways SGLT2_Inhibition->Altered_Metabolism Reduced_Inflammation Decreased Expression of Inflammation Pathways SGLT2_Inhibition->Reduced_Inflammation Reduced_Oxidative_Stress Induction of Antioxidant Enzymes SGLT2_Inhibition->Reduced_Oxidative_Stress AMPK_Signaling AMPK Signaling (Metabolic Regulation) Altered_Metabolism->AMPK_Signaling TGF_beta_Smad TGF-β1/Smad Signaling (Fibrosis) Reduced_Inflammation->TGF_beta_Smad Reduced_Oxidative_Stress->AMPK_Signaling Tissue_Protection Cardio-Renal Protection TGF_beta_Smad->Tissue_Protection Inhibition leads to AMPK_Signaling->Tissue_Protection Activation leads to

Caption: Key signaling pathways affected by SGLT2 inhibition.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Licogliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of investigational compounds like Licogliflozin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance and builds trust in our commitment to responsible research. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste generated in a research setting.

I. Hazard Profile of this compound

Before handling this compound, it is imperative to be fully aware of its hazard profile. This information dictates the necessary safety precautions and the appropriate disposal route.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][2]pictogram GHS07P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[2]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1]pictogram GHS07P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation.[1]pictogram GHS07P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Aquatic Hazard Acute Category 1, Chronic Category 1: Very toxic to aquatic life with long lasting effects.[2]pictogram GHS09P273: Avoid release to the environment. P391: Collect spillage.[2]

II. Step-by-Step Disposal Protocol for this compound Waste

All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

1. Waste Segregation at the Point of Generation:

  • Immediately segregate this compound waste from non-hazardous and other types of chemical waste.

  • Use designated, clearly labeled hazardous waste containers.

  • Never mix this compound waste with incompatible chemicals.[3]

2. Waste Container Selection and Labeling:

  • Container Type: Use chemically compatible, leak-proof containers with secure closures.[3] For solid waste (e.g., contaminated gloves, vials), use a designated pail or drum. For liquid waste, use a labeled, sealed jerry can or bottle.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, irritant, environmentally hazardous).

3. Handling and Storage of this compound Waste:

  • PPE: Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling this compound waste.[1][2]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from drains and water sources.[1][2] Ensure secondary containment is in place to prevent spills.

  • Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., diatomite, universal binders).[1] Collect the contaminated material into a hazardous waste container. Decontaminate the surface with a suitable solvent like alcohol.[1]

4. Final Disposal Procedure:

  • All this compound waste must be disposed of through an approved hazardous waste management service.[2][4]

  • DO NOT dispose of this compound down the drain or in the regular trash.[3][5] This is crucial to prevent environmental contamination due to its high aquatic toxicity.[2]

  • Follow your institution's specific procedures for arranging the collection of hazardous chemical waste. This typically involves completing a hazardous waste disposal form and scheduling a pickup.

III. Experimental Workflow for Waste Handling

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste generated during laboratory experiments.

G cluster_0 This compound Waste Generation cluster_1 Segregation and Containment cluster_2 Storage and Disposal start Experiment Generates This compound Waste waste_type Identify Waste Type (Solid, Liquid, PPE, etc.) start->waste_type spill Spill Occurs start->spill solid_waste Solid Waste Container (Labeled Hazardous) waste_type->solid_waste Solid liquid_waste Liquid Waste Container (Labeled Hazardous) waste_type->liquid_waste Liquid storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage disposal_request Arrange for Pickup by Approved Waste Vendor storage->disposal_request disposal Final Disposal at Licensed Facility disposal_request->disposal spill_protocol Follow Spill Protocol: - Absorb with inert material - Collect in hazardous waste container - Decontaminate area spill->spill_protocol spill_protocol->storage

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice.

References

Essential Safety and Logistical Information for Handling Licogliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients (APIs) like Licogliflozin is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a dual SGLT1/SGLT2 inhibitor.[1][2][3][4] According to the Safety Data Sheets (SDS), this compound presents several hazards that necessitate specific safety precautions.[5][6] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6] It is also very toxic to aquatic life with long-lasting effects.[5] Therefore, adherence to proper PPE protocols is crucial.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications
Eyes Safety goggles with side-shieldsMust be worn to protect against splashes and dust.[5][6]
Hands Protective glovesChemically resistant gloves should be worn.[5][6]
Body Impervious clothingA lab coat or other protective clothing is necessary to prevent skin contact.[5][6]
Respiratory Suitable respiratorUse in a well-ventilated area. A respirator may be required if dust is generated.[5][6]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize exposure risks and prevent contamination.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[5][6] A chemical fume hood is recommended, especially when working with the powdered form.

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the work area.[5][6]

Procedural Steps for Handling
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.

  • Weighing and Aliquoting: When weighing the powdered form, do so in a chemical fume hood to avoid inhalation of dust.[6] Use appropriate tools to minimize dust generation.

  • Solution Preparation: If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[5][6] Decontaminate all work surfaces and equipment.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation and Disposal
  • Chemical Waste: All unused this compound and solutions must be disposed of as hazardous chemical waste.[5]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and liners, should be considered contaminated and disposed of as hazardous waste.

  • Container Disposal: The original container should be rinsed and disposed of according to institutional guidelines for chemical waste.

Table 2: Hazard and Disposal Information for this compound

Hazard StatementGHS ClassificationDisposal Precautionary Statement
Harmful if swallowed[5][6]Acute toxicity, Oral (Category 4)P501: Dispose of contents/ container to an approved waste disposal plant.[5]
Causes skin irritation[6]Skin corrosion/irritation (Category 2)
Causes serious eye irritation[6]Serious eye damage/eye irritation (Category 2A)
May cause respiratory irritation[6]Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Very toxic to aquatic life with long lasting effects[5]Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment.[5]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace weigh Weighing/Aliquoting (in fume hood) prep_workspace->weigh Proceed to Handling dissolve Solution Preparation weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate Proceed to Cleanup segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose of Waste in Approved Containers segregate_waste->dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.